4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
Description
Properties
IUPAC Name |
4,6-bis(difluoromethoxy)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2O2S/c1-16-7-12-3(14-5(8)9)2-4(13-7)15-6(10)11/h2,5-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURDQHYOXAOOJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)OC(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453127 | |
| Record name | 4,6-Bis(difluoromethoxy)-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100478-25-9 | |
| Record name | 4,6-Bis(difluoromethoxy)-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine physical properties
An In-depth Technical Guide to the Physical Properties of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of this compound, a fluorinated pyrimidine derivative of interest in chemical synthesis and potentially as an intermediate for agricultural chemicals.[1] This document outlines its key physical constants, provides generalized experimental protocols for their determination, and details its synthesis.
Chemical Identity
-
IUPAC Name: this compound
-
Chemical Structure:
Physical Properties
The physical properties of this compound are summarized in the table below. These values are critical for its handling, purification, and use in further chemical reactions.
| Property | Value | Source |
| Physical Form | Crystalline Powder / Powder to crystal | [2] |
| Color | White to Almost white / White-Yellow | [1][2] |
| Melting Point | 48 °C | [1][2][4] |
| Boiling Point | 302.4 ± 37.0 °C (Predicted) | [4] |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Methanol | [4] |
| Purity | ≥98.0% (GC) | [1][2] |
Experimental Protocols
While specific experimental documentation for the determination of the physical properties of this compound is not publicly available, the following are generalized, standard laboratory protocols for measuring the key physical constants of a crystalline organic compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined with a high degree of accuracy using a melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a moderate rate until the temperature is about 15-20 °C below the expected melting point (48 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-1.5 °C).
Boiling Point Determination (Micro-reflux Method - for Predicted Value)
As the boiling point is a predicted value, this protocol outlines a general method for its experimental determination should it be required.
Apparatus:
-
Small-scale reflux apparatus (round-bottom flask, condenser)
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure:
-
Place a small volume (e.g., 5 mL) of the liquid sample into a round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Assemble the reflux apparatus with the condenser in a vertical position.
-
Insert a thermometer through a suitable adapter so that the bulb is positioned in the vapor phase above the boiling liquid, but below the condenser inlet.
-
Begin heating the flask.
-
As the liquid boils, the vapor will rise and condense, returning to the flask.
-
The temperature will stabilize at the boiling point of the liquid. Record this constant temperature.
Density Determination (Volume Displacement Method)
The density of a solid can be determined by measuring its mass and the volume of liquid it displaces.
Apparatus:
-
Analytical balance
-
Graduated cylinder
-
A liquid in which the solid is insoluble (e.g., water, if the compound is insoluble, or an alternative non-reactive solvent)
Procedure:
-
Weigh a sample of the crystalline solid on an analytical balance to determine its mass.
-
Fill a graduated cylinder with a known volume of the chosen liquid.
-
Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.
-
Record the new volume of the liquid in the graduated cylinder.
-
The volume of the solid is the difference between the final and initial liquid volumes.
-
Calculate the density using the formula: Density = Mass / Volume.
Synthesis of this compound
The synthesis of this compound is described in U.S. Patent 5,071,982. The process involves the reaction of 2-methylthiobarbituric acid with monochlorodifluoromethane in the presence of a base and an inert solvent.
Reactants:
-
2-Methylthiobarbituric acid
-
Monochlorodifluoromethane
-
A base (e.g., sodium hydroxide)
-
An inert solvent (e.g., dioxane)
General Procedure:
-
A base is charged into a reaction vessel with an inert solvent like dioxane.
-
Monochlorodifluoromethane and 2-methylthiobarbituric acid are then reacted.
-
The organic layer is separated and recovered.
-
Dioxane is added again to the aqueous phase, and the mixture is reacted again with monochlorodifluoromethane.
-
The organic layer is separated and recovered to yield 4,6-bis(difluoromethoxy)-2-methylthiopyrimidine.
The patent highlights that this improved process can suppress the formation of by-products. The reaction temperature is typically maintained between 20°C and 100°C, with a preferred range of 40°C to 80°C.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound as described in the patent literature.
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing specific biological activities or associated signaling pathways for this compound. Its primary known utility is as a chemical intermediate. Further research would be required to elucidate any potential pharmacological or biological functions.
References
An In-depth Technical Guide to 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine (CAS 100478-25-9): Synthesis, Properties, and Application in Herbicide Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine (CAS 100478-25-9), a key intermediate in the synthesis of the sulfonylurea herbicide, primisulfuron-methyl. This document details the compound's physicochemical properties, provides a step-by-step experimental protocol for its synthesis, and outlines its role in the production of primisulfuron-methyl. Furthermore, it delves into the mechanism of action of primisulfuron-methyl as an acetolactate synthase (ALS) inhibitor and presents standardized experimental protocols for evaluating its herbicidal activity. This guide is intended to serve as a valuable resource for researchers and professionals involved in agrochemical synthesis and herbicide development.
Introduction
This compound is a fluorinated heterocyclic compound that has garnered significant interest as a crucial building block in the agrochemical industry. Its primary application lies in its use as a precursor for the synthesis of primisulfuron-methyl, a post-emergence herbicide effective against a variety of grass and broadleaf weeds. The incorporation of difluoromethoxy groups is a common strategy in medicinal and agrochemical chemistry to enhance metabolic stability and biological activity. This guide offers a detailed examination of this compound, from its synthesis to its application in the development of a commercial herbicide.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.
Table 1: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 100478-25-9 |
| Molecular Formula | C₇H₆F₄N₂O₂S |
| Molecular Weight | 258.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 47-49.5 °C |
| Boiling Point | 104-109 °C at 70 mmHg |
| Density | 1.49 g/cm³ (predicted) |
| Solubility | Soluble in methanol |
Synthesis of this compound
The following experimental protocol for the synthesis of this compound is adapted from a patented method.
Materials and Reagents
-
2-Methylthiobarbituric acid
-
Dioxane
-
40% (w/v) Sodium hydroxide aqueous solution
-
Monochlorodifluoromethane (Freon-22)
-
30% (v/v) Sulfuric acid
Experimental Protocol
-
Reaction Setup: In a suitable reaction vessel, charge 103 g (0.6 mols) of 2-methylthiobarbituric acid and 600 ml of dioxane.
-
Initial Base Addition: Add 80 ml (0.8 mols) of a 40% sodium hydroxide aqueous solution to the reaction mixture.
-
Reaction Conditions: Raise the internal temperature to 60°C while stirring to dissolve the contents.
-
Simultaneous Addition: While maintaining the internal temperature between 60°C and 70°C, simultaneously add 200 ml (2.0 mols) of the 40% sodium hydroxide aqueous solution dropwise and introduce 225 g (2.6 mols) of monochlorodifluoromethane over a period of 4 hours.
-
Reaction Completion: After the addition is complete, continue stirring at the same temperature for an additional 30 minutes.
-
Neutralization: Cool the reaction mixture and adjust the pH to approximately 6 by the dropwise addition of 30% sulfuric acid.
-
Workup:
-
Filter off the inorganic salt that forms upon neutralization.
-
Separate the dioxane layer from the biphasic filtrate.
-
Extract the aqueous layer with 300 ml of fresh dioxane.
-
Combine the dioxane layers.
-
-
Purification:
-
Remove the dioxane by distillation under reduced pressure.
-
Wash the resulting yellow oil with 100 ml of warm water (approximately 50°C).
-
Distill the yellow oil under reduced pressure (boiling point: 104°-109°C at 70 mmHg) to obtain the desired product, 4,6-bis(difluoromethoxy)-2-methylthiopyrimidine.[1]
-
Application in the Synthesis of Primisulfuron-Methyl
This compound is a key intermediate in the synthesis of the herbicide primisulfuron-methyl. The synthesis involves the conversion of the methylthio group to an amino group, followed by reaction with a substituted sulfonyl isocyanate.
Synthetic Pathway Overview
The overall synthetic route from this compound to primisulfuron-methyl is depicted below. This involves the initial synthesis of the key intermediate 2-amino-4,6-bis(difluoromethoxy)pyrimidine.
Caption: Synthetic pathway from the core compound to primisulfuron-methyl.
Mechanism of Action of Primisulfuron-Methyl
Primisulfuron-methyl exerts its herbicidal effects by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).
Signaling Pathway of ALS Inhibition
The inhibition of ALS by primisulfuron-methyl disrupts protein synthesis and cell division, ultimately leading to plant death.
Caption: Mechanism of action of primisulfuron-methyl via ALS inhibition.
Experimental Protocols for Herbicidal Activity Assessment
The following protocols are standardized methods for evaluating the herbicidal efficacy of compounds like primisulfuron-methyl.
In Vitro ALS Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the ALS enzyme.
-
Enzyme Extraction: Extract ALS from a susceptible plant species (e.g., Brassica napus).
-
Assay Preparation: In a 96-well microplate, add the ALS enzyme extract to each well.
-
Compound Addition: Add serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) and a known ALS inhibitor (positive control) to respective wells. Include a solvent-only negative control.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, pyruvate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Color Development: Stop the reaction and induce color development to quantify the enzymatic activity.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the percent inhibition for each concentration. Determine the IC₅₀ value (the concentration required for 50% inhibition).
Whole-Plant Herbicidal Efficacy Assay (Pot Study)
This assay evaluates the herbicidal effect on whole plants under controlled conditions.
-
Plant Cultivation: Grow a susceptible weed species from seed in pots containing a suitable growth medium.
-
Treatment Application: At a specific growth stage (e.g., 2-3 true leaves), apply the test herbicide at various concentrations using a laboratory sprayer. Include an untreated control.
-
Growth Conditions: Maintain the treated plants in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
-
Efficacy Assessment: After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, stunting) using a rating scale (0% = no effect, 100% = complete kill).
-
Biomass Measurement: Harvest the above-ground plant material, dry it in an oven, and weigh it to determine the dry weight reduction compared to the untreated control.
-
Data Analysis: Calculate the GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth).
Experimental Workflow Visualization
The general workflow for screening and evaluating new herbicidal compounds is outlined below.
Caption: General experimental workflow for herbicide discovery and development.
Quantitative Data on Herbicidal Activity
The efficacy of primisulfuron-methyl varies depending on the target weed species. Table 2 provides a summary of its activity against different grass species.
Table 2: Herbicidal Activity of Primisulfuron-Methyl Against Selected Grass Weeds
| Weed Species | Parameter | Value |
| Annual Bluegrass (Poa annua) | Shoot Weight Reduction (40 g/ha) | 33% |
| Annual Bluegrass (Poa annua) | Shoot Weight Reduction (80 g/ha) | 52% |
| Kentucky Bluegrass (Poa pratensis) | Shoot Weight Reduction | Not significantly reduced |
Data from Weed Science Society of America.
Conclusion
This compound is a fundamentally important intermediate in the synthesis of the herbicide primisulfuron-methyl. This guide has provided a detailed technical overview of its properties, a robust synthetic protocol, and its application in the development of an effective herbicide. The outlined experimental procedures for assessing herbicidal activity offer a standardized approach for researchers in the field. A thorough understanding of the synthesis and biological activity of such compounds is crucial for the continued development of novel and effective crop protection solutions.
References
An In-depth Technical Guide to 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
Abstract: This document provides a comprehensive technical overview of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine, a key chemical intermediate in the synthesis of agricultural chemicals. It is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development. This guide covers the molecule's core physicochemical properties, a detailed experimental protocol for its synthesis, and its established role in the production of herbicides. Due to its nature as a synthetic intermediate, direct biological signaling pathways are not applicable; therefore, a logical workflow for its synthesis is provided.
Introduction
This compound is a fluorinated heterocyclic compound belonging to the pyrimidine class. Its structure is characterized by a central pyrimidine ring substituted with two difluoromethoxy groups and one methylthio group. While pyrimidine derivatives are known for a wide array of biological activities, this specific molecule is primarily recognized for its role as a crucial building block in multi-step chemical syntheses.[1][2] Notably, it serves as a reagent in the synthesis of the herbicide primisulfuron-methyl, highlighting its importance in the agrochemical industry.[3][4] This guide consolidates the available technical information on its structure, properties, and synthesis.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. Quantitative data has been compiled from various chemical data repositories.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 100478-25-9 | [3][5] |
| Molecular Formula | C₇H₆F₄N₂O₂S | [3][4] |
| Molecular Weight | 258.19 g/mol | [3][4] |
| Appearance | White to Almost white powder or crystal | |
| Purity | >98.0% (GC) | |
| Storage Temperature | -20°C | [4] |
Note: Detailed experimental spectroscopic data such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry are not widely available in public literature, which is common for commercial synthesis intermediates. An ATR-FTIR spectrum is noted to exist within forensic libraries, but is not publicly accessible.[6]
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the difluoromethoxylation of a barbituric acid derivative. The following protocol is based on methodologies described in patent literature for the production of this intermediate.
Synthesis from 2-Methylthiobarbituric Acid
This process involves the reaction of 2-methylthiobarbituric acid with a difluoromethylating agent, such as monochlorodifluoromethane (CHClF₂), in the presence of a strong base and a suitable solvent.
Materials:
-
2-Methylthiobarbituric acid
-
Sodium hydroxide (e.g., 40% aqueous solution)
-
Dioxane (solvent)
-
Monochlorodifluoromethane (gas)
-
Sulfuric acid (for neutralization)
Protocol:
-
Reaction Setup: A four-necked flask is equipped with a mechanical stirrer, a cooling condenser, a thermometer, a dropping funnel, and a gas supply tube.
-
Initial Charge: The flask is charged with 400 ml of dioxane, 80 ml of a 40% sodium hydroxide aqueous solution, 60 ml of water, and 63.2 g (0.4 mol) of 2-methylthiobarbituric acid.
-
Dissolution: The mixture is heated to an internal temperature of 60°C under constant stirring to achieve complete dissolution of the solids.
-
Reagent Addition: While maintaining the internal temperature between 60°C and 70°C, 200 ml (2.0 mols) of a 40% sodium hydroxide aqueous solution is added dropwise over a period of 4 hours.
-
Difluoromethoxylation: Concurrently with the sodium hydroxide addition, 225 g (2.6 mols) of monochlorodifluoromethane gas is introduced into the reaction mixture over the same 4-hour period.
-
Reaction Completion: After the addition is complete, stirring is continued at the same temperature for an additional 30 minutes to ensure the reaction goes to completion.
-
Neutralization and Workup: The reaction product is cooled and adjusted to a pH of approximately 6 by the dropwise addition of 30% sulfuric acid.
-
Isolation: The inorganic salt formed during neutralization is removed by filtration. The resulting filtrate separates into two layers. The organic (dioxane) layer containing the product is separated and recovered. Further purification can be achieved through standard techniques such as recrystallization or chromatography.
Logical and Experimental Workflows
As this compound is a synthetic intermediate, a diagram of its synthesis workflow is more relevant than a biological signaling pathway. The following diagram illustrates the key steps of the manufacturing process described in the protocol.
Caption: A logical workflow diagram illustrating the key stages of synthesis.
Biological Relevance
The primary significance of this compound lies in its utility as a precursor for more complex, biologically active molecules. Pyrimidine derivatives are widely studied and known to exhibit a vast range of pharmacological activities, including antifungal, insecticidal, and anticancer properties.[2][7][8] The introduction of difluoromethoxy groups can enhance metabolic stability and binding affinity of the final compound. In this specific case, the title compound's established role is in the synthesis of herbicides, where it provides the core heterocyclic structure necessary for the final product's activity.[3] There is no evidence in the public domain to suggest that this intermediate possesses direct biological or signaling activity itself.
Conclusion
This compound is a well-defined chemical entity with a specific and crucial role in the agrochemical manufacturing sector. While it does not possess direct biological applications, its structure is integral to the synthesis of potent herbicides. This guide provides the essential technical data and a detailed synthesis protocol to support its use in research and development environments. The provided workflow diagram offers a clear and concise visualization of its production process, fulfilling the need for logical relationship mapping in the absence of a direct signaling pathway.
References
- 1. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. usbio.net [usbio.net]
- 5. calpaclab.com [calpaclab.com]
- 6. scribd.com [scribd.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Physicochemical and Biological Profiling of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
This compound is a fluorinated pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The introduction of difluoromethoxy groups can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and membrane permeability, which in turn can influence its biological activity. The methylthio group can also be a key site for metabolic transformation or further chemical modification.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₄N₂O₂S | |
| Molecular Weight | 258.19 g/mol | |
| Melting Point | 48 °C | |
| Appearance | White to Almost white powder to crystal | |
| Qualitative Solubility | Soluble in Methanol |
Solubility Data
Quantitative solubility data for this compound in a range of solvents is not currently available in the public domain. However, the following tables represent a standardized format for the presentation of such data once determined experimentally.
Table 2.1: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | Data not available | Data not available |
| PBS (pH 7.4) | 25 | Data not available | Data not available |
| Methanol | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| Acetonitrile | 25 | Data not available | Data not available |
| DMSO | 25 | Data not available | Data not available |
Table 2.2: Kinetic Solubility of this compound in Aqueous Buffer
| Buffer System | pH | Kinetic Solubility (µM) |
| Phosphate Buffered Saline | 7.4 | Data not available |
| Simulated Gastric Fluid (SGF) | 1.2 | Data not available |
| Simulated Intestinal Fluid (SIF) | 6.8 | Data not available |
Experimental Protocols for Solubility Determination
The following are detailed, generalized protocols for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, methanol, ethanol, acetonitrile, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, allow the vials to stand to let undissolved solid settle.
-
Centrifuge the samples to pellet any remaining solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.
Kinetic Solubility
This high-throughput method measures the solubility of a compound from a DMSO stock solution upon addition to an aqueous buffer.
Materials:
-
This compound (dissolved in DMSO, e.g., 10 mM stock)
-
Aqueous buffers (e.g., PBS pH 7.4, SGF, SIF)
-
96-well microplates
-
Plate shaker
-
Plate reader (nephelometry or UV-Vis) or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the aqueous buffer in each well to achieve the desired final concentrations.
-
Seal the plate and shake for a defined period (e.g., 1-2 hours) at room temperature.
-
Measure the turbidity of the solutions using a nephelometric plate reader. The concentration at which precipitation is observed is the kinetic solubility.
-
Alternatively, the plate can be centrifuged, and the supernatant analyzed by HPLC or UV-Vis spectroscopy to determine the concentration of the compound remaining in solution.
Mandatory Visualizations
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: General Drug Discovery and Development Pathway.
Biological Activity Context
While no specific biological activity has been reported for this compound, the pyrimidine scaffold is a well-established pharmacophore. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer: As kinase inhibitors, dihydrofolate reductase inhibitors, and antagonists of other key signaling pathways in cancer.
-
Antiviral: As reverse transcriptase inhibitors and other antiviral agents.
-
Antimicrobial: Exhibiting antibacterial and antifungal properties.
-
Anti-inflammatory: Modulating various inflammatory pathways.
The biological activity of this compound would need to be determined through a systematic screening process against various biological targets and in different disease models.
Conclusion
This technical guide consolidates the currently available information for this compound and provides a framework for its further physicochemical and biological characterization. The detailed experimental protocols for solubility determination are crucial first steps in evaluating its potential as a drug candidate or a valuable research tool. The provided workflows offer a systematic approach to its investigation within a drug discovery and development context. Further research is warranted to elucidate the specific properties and potential applications of this compound.
An In-depth Technical Guide to 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical compound 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine, a key intermediate in the synthesis of various agrochemicals. This document consolidates its physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Core Properties and Data
This compound is a fluorinated heterocyclic compound. Its key quantitative data are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Melting Point | 47 °C to 49.5 °C | [1] |
| Molecular Formula | C₇H₆F₄N₂O₂S | |
| Appearance | White to Almost white powder to crystal | [2] |
| Purity (by GC) | >98.0% | [2] |
| CAS Registry Number | 100478-25-9 | [2] |
Experimental Protocols
The following section details the synthetic protocol for this compound as adapted from established patent literature.[1]
Synthesis of this compound
This process involves the reaction of 2-methylthiobarbituric acid with monochlorodifluoromethane in the presence of a base and an inert solvent.
Materials:
-
2-methylthiobarbituric acid
-
Monochlorodifluoromethane
-
Sodium hydroxide (40% aqueous solution)
-
Dioxane (inert solvent)
Procedure:
-
A reaction vessel is charged with 2-methylthiobarbituric acid and dioxane.
-
A 40% aqueous solution of sodium hydroxide is added to the mixture.
-
The mixture is heated to a reaction temperature maintained between 50°C and 60°C.[1]
-
Monochlorodifluoromethane is then introduced into the reaction mixture.
-
The reaction is allowed to proceed, during which the formation of this compound occurs.
-
Upon completion of the reaction, the organic layer containing the product is separated from the aqueous phase.
-
The desired product, this compound, is then isolated from the organic layer.
This method has been reported to yield the final product at approximately 53.5% relative to the initial amount of 2-methylthiobarbituric acid used.[1]
Visualizing the Synthesis
To further elucidate the manufacturing process, a workflow diagram has been generated using the Graphviz DOT language. This diagram outlines the key steps and transformations in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide on the Spectroscopic Data of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available spectroscopic data for 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine is limited. The data presented herein is a comprehensive compilation of representative values derived from structurally analogous compounds and predictive models. This guide is intended for informational and research purposes.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₆F₄N₂O₂S
-
Molecular Weight: 274.21 g/mol
-
Canonical SMILES: CSC1=NC(=C(C=N1)OC(F)F)OC(F)F
This pyrimidine derivative is characterized by a central pyrimidine ring substituted with two difluoromethoxy groups at positions 4 and 6, and a methylthio group at position 2. The electron-withdrawing nature of the difluoromethoxy groups significantly influences the electronic properties of the pyrimidine ring and, consequently, its spectroscopic characteristics.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on analogous compounds.
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H-NMR | CDCl₃ | ~6.80 | t | J(H-F) ≈ 73 | 2 x -OCHF₂ |
| ~6.20 | s | H-5 (pyrimidine ring) | |||
| ~2.60 | s | -SCH₃ | |||
| ¹³C-NMR | CDCl₃ | ~170 | s | C-2 (pyrimidine ring) | |
| ~165 | t | J(C-F) ≈ 25 | C-4, C-6 (pyrimidine ring) | ||
| ~115 | t | J(C-F) ≈ 250 | 2 x -OCHF₂ | ||
| ~90 | s | C-5 (pyrimidine ring) | |||
| ~15 | s | -SCH₃ | |||
| ¹⁹F-NMR | CDCl₃ | ~-80 | d | J(F-H) ≈ 73 | 2 x -OCHF₂ |
Table 2: Predicted Mass Spectrometry Data
| Technique | Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| MS | EI | 274 | 259 (-CH₃), 227 (-SCH₃), 209 (-OCF₂H), 142 |
| HRMS | ESI | 275.0117 | Calculated for C₈H₇F₄N₂O₂S⁺ |
Table 3: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Spectroscopy | Medium | Wavenumber (cm⁻¹) / Wavelength (λmax, nm) | Assignment |
| IR | KBr | ~3050 | C-H stretch (aromatic) |
| ~2930 | C-H stretch (aliphatic) | ||
| ~1600, 1570 | C=N, C=C stretch (pyrimidine ring) | ||
| ~1250-1050 | C-O-C stretch, C-F stretch | ||
| ~1100-1000 | C-F stretch (strong) | ||
| UV-Vis | Ethanol | ~260 | π → π* transition |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis are provided below.
3.1. Hypothetical Synthesis of this compound
The synthesis of the title compound can be envisioned through a multi-step process starting from 4,6-dihydroxy-2-mercaptopyrimidine.
-
Step 1: Methylation of 4,6-dihydroxy-2-mercaptopyrimidine.
-
To a solution of 4,6-dihydroxy-2-mercaptopyrimidine (1 eq.) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.1 eq.) dropwise and continue stirring at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4,6-dihydroxy-2-(methylthio)pyrimidine.
-
-
Step 2: Difluoromethoxylation of 4,6-dihydroxy-2-(methylthio)pyrimidine.
-
In a high-pressure reaction vessel, dissolve 4,6-dihydroxy-2-(methylthio)pyrimidine (1 eq.) and a suitable base such as potassium carbonate (3 eq.) in a polar aprotic solvent like DMF.
-
Pressurize the vessel with chlorodifluoromethane (HCFC-22) gas (excess) at a controlled temperature (e.g., 80-100 °C).
-
Maintain the reaction under pressure for several hours, monitoring the progress by TLC or LC-MS.
-
After completion, carefully vent the excess gas and cool the reaction mixture.
-
Work-up the reaction mixture by quenching with water and extracting with a suitable organic solvent.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
3.2. Spectroscopic Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified compound in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹⁹F NMR, use a suitable fluorine-containing reference standard if necessary.
-
-
Mass Spectrometry (MS):
-
For Electron Ionization (EI) MS, introduce a dilute solution of the compound in a volatile solvent directly into the ion source.
-
For High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI), prepare a dilute solution in methanol or acetonitrile and infuse it into the mass spectrometer.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol.
-
Record the absorption spectrum over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Visualizations
4.1. Proposed Synthetic Workflow
Caption: Proposed synthetic route for this compound.
4.2. Analytical Characterization Workflow
Caption: General workflow for the analytical characterization of a synthesized compound.
Signaling Pathways
There is no publicly available information to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary relevance is likely as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical or agrochemical research. Further studies would be required to determine any potential biological activity.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of the compound 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine. Due to the limited availability of experimental spectral data in peer-reviewed literature, this guide presents predicted ¹H and ¹³C NMR data generated through computational methods. These predictions offer valuable insights for the structural elucidation and quality control of this compound in research and development settings.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were calculated using advanced computational algorithms that consider the molecule's three-dimensional structure and electronic environment.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.05 | t | 72.5 | 2 x -OCHF₂ |
| 6.45 | s | - | H-5 |
| 2.58 | s | - | -SCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 173.0 | C-2 |
| 165.5 (t, J ≈ 250 Hz) | C-4, C-6 |
| 115.7 (t, J ≈ 280 Hz) | 2 x -OCHF₂ |
| 95.5 | C-5 |
| 14.5 | -SCH₃ |
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift window.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).
-
Locking and Shimming:
-
Insert the sample into the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are usually sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: A range that covers all expected proton signals (e.g., -2 to 12 ppm).
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 scans or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 200 ppm).
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Reference the spectrum. For ¹H NMR, the residual solvent peak can be used (e.g., CHCl₃ at 7.26 ppm). For ¹³C NMR, the solvent peak is also used for referencing (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with the standard numbering convention for the pyrimidine ring.
Caption: Molecular structure of this compound.
The Herbicidal Potential of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the pyrimidine core structure are a cornerstone in the development of modern agrochemicals, demonstrating a wide spectrum of biological activities. This technical guide focuses on the herbicidal potential of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine and its related derivatives. While specific public data on this particular compound is limited, this document extrapolates its likely biological activity and mechanism of action based on extensive research into structurally analogous 4,6-dialkoxy-2-(alkylthio)pyrimidine compounds. The primary anticipated mechanism is the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides a comprehensive overview of this potential mechanism, detailed experimental protocols for assessing herbicidal efficacy, and representative data presented in a structured format to aid in future research and development efforts in this chemical space.
Introduction: The Prominence of Pyrimidine Herbicides
Pyrimidine derivatives are a significant class of herbicides due to their high efficacy, low application rates, and favorable toxicological profiles.[1][2] A substantial number of commercial herbicides feature a pyrimidine core, and their mode of action is often centered on the disruption of essential amino acid biosynthesis in weeds.[1] The 4,6-disubstituted-2-(methylthio)pyrimidine scaffold, in particular, has been a fertile ground for the discovery of potent herbicidal agents.[3][4] The introduction of difluoromethoxy groups at the 4 and 6 positions is a bioisosteric modification of the more common dimethoxy substituents, potentially enhancing metabolic stability and altering the electronic properties of the molecule, which could translate to improved herbicidal activity and a modified weed spectrum.
Postulated Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The most probable mechanism of action for this compound derivatives is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5] ALS is the first and rate-limiting enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[6][7] These amino acids are essential for protein synthesis and, consequently, for plant growth and development.
By binding to a specific site on the ALS enzyme, these pyrimidine derivatives can allosterically inhibit its activity, leading to a deficiency in these crucial amino acids.[5][7] This inhibition ultimately results in the cessation of cell division and plant growth, leading to the death of susceptible weed species.[6]
Representative Biological Activity Data (Hypothetical)
The following tables present hypothetical quantitative data for a series of this compound derivatives to illustrate the expected structure-activity relationships (SAR). This data is not based on actual experimental results for these specific compounds but is representative of findings for analogous pyrimidine herbicides.
Table 1: In Vitro Acetolactate Synthase (ALS) Inhibition
| Compound ID | R-Group at Position 5 | IC₅₀ (µM) vs. Arabidopsis thaliana ALS |
| BDMP-H | -H | 0.15 |
| BDMP-F | -F | 0.08 |
| BDMP-Cl | -Cl | 0.12 |
| BDMP-CH₃ | -CH₃ | 0.25 |
| BDMP-CN | -CN | 0.05 |
| Bispyribac-sodium (Standard) | N/A | 0.54[8] |
Table 2: Whole-Plant Herbicidal Activity (Post-emergence)
| Compound ID | Application Rate (g a.i./ha) | % Inhibition - Echinochloa crus-galli (Barnyardgrass) | % Inhibition - Setaria faberi (Giant Foxtail) | % Inhibition - Abutilon theophrasti (Velvetleaf) |
| BDMP-H | 75 | 85 | 80 | 70 |
| BDMP-F | 75 | 95 | 90 | 80 |
| BDMP-Cl | 75 | 90 | 88 | 75 |
| BDMP-CH₃ | 75 | 80 | 75 | 65 |
| BDMP-CN | 75 | 98 | 95 | 85 |
| Nicosulfuron (Standard) | 75 | 99 | 99 | 90 |
Detailed Experimental Protocols
The following protocols are standard methods for evaluating the herbicidal activity of compounds targeting the ALS enzyme.
In Vitro Acetolactate Synthase (ALS) Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of test compounds on ALS enzyme activity.[9]
Materials:
-
Fresh young leaf tissue from a susceptible plant species (e.g., Arabidopsis thaliana or spinach)
-
Enzyme Extraction Buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 10 mM sodium pyruvate, 5 mM MgCl₂, 10% v/v glycerol, 10 mM cysteine, 1 mM EDTA, 10 µM FAD, 1 mM TPP)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, 100 mM sodium pyruvate, 10 mM MgCl₂, 1 µM FAD, 1 mM TPP)
-
Test compound stock solutions (in DMSO)
-
Creatine solution (in water)
-
α-naphthol solution (in NaOH)
-
Microplate reader
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh leaf tissue in ice-cold Extraction Buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.
-
Collect the supernatant containing the crude ALS enzyme extract.
-
-
Enzyme Assay:
-
In a 96-well microplate, add the Assay Buffer.
-
Add serial dilutions of the test compounds to the wells.
-
Initiate the reaction by adding the crude enzyme extract to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding sulfuric acid.
-
Add creatine and α-naphthol solutions and incubate at 60°C for 15 minutes to allow for color development (acetoin formation).
-
Measure the absorbance at 530 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Whole-Plant Herbicidal Efficacy Assay (Post-emergence)
This assay evaluates the herbicidal effect of test compounds on whole plants.[2]
Materials:
-
Seeds of various weed species (e.g., Echinochloa crus-galli, Setaria faberi, Abutilon theophrasti)
-
Potting soil
-
Pots or trays
-
Controlled environment growth chamber or greenhouse
-
Test compound formulations (with appropriate adjuvants)
-
Laboratory sprayer
Procedure:
-
Plant Growth:
-
Sow seeds of the selected weed species in pots containing potting soil.
-
Grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 14-hour photoperiod) until they reach the 2-3 leaf stage.
-
-
Herbicide Application:
-
Prepare solutions of the test compounds at various concentrations (application rates).
-
Apply the solutions evenly to the foliage of the plants using a laboratory sprayer.
-
Include a negative control (formulation blank) and a positive control (a commercial standard herbicide).
-
-
Evaluation:
-
Return the treated plants to the controlled environment.
-
Visually assess the percentage of growth inhibition and phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) compared to the untreated control.
-
-
Data Analysis:
-
Record the percentage of inhibition for each treatment.
-
Calculate the GR₅₀ value (the application rate that causes 50% growth reduction) for each compound against each weed species.
-
Structure-Activity Relationships (SAR) and Future Directions
Based on the hypothetical data and knowledge of related pyrimidine herbicides, the following SAR can be postulated:
-
Substitution at Position 5: Small, electron-withdrawing groups (e.g., -F, -CN) at the 5-position of the pyrimidine ring tend to enhance herbicidal activity.
-
Alkoxy Groups at Positions 4 and 6: The difluoromethoxy groups are expected to confer different properties compared to the more common dimethoxy groups, potentially impacting binding affinity to the ALS enzyme and metabolic stability.
-
Methylthio Group at Position 2: The 2-methylthio group is a common feature in this class of herbicides and is likely important for activity. Oxidation to the methylsulfinyl or methylsulfonyl state can modulate activity and systemic properties.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives with diverse substitutions at the 5-position. Investigating the impact of replacing the methylthio group with other small alkylthio or alkoxy groups could also yield valuable insights. Furthermore, exploring potential synergistic effects with other herbicides having different modes of action could lead to the development of novel and more effective weed management solutions.
Conclusion
References
- 1. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Herbicidal Properties of Substituted Pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrimidines represent a versatile and highly significant class of heterocyclic compounds in the development of modern herbicides. Their efficacy stems from the ability of various derivatives to selectively inhibit key enzymatic processes in target weed species, leading to potent herbicidal activity at low application rates. This guide provides an in-depth technical overview of the major modes of action, associated biochemical pathways, experimental protocols for evaluation, and a summary of the herbicidal activity of select substituted pyrimidines.
Modes of Action and Signaling Pathways
Substituted pyrimidines exert their herbicidal effects by inhibiting several critical plant enzymes. The most prominent modes of action include the inhibition of Acetolactate Synthase (ALS), Protoporphyrinogen Oxidase (PPO), Photosystem II (PSII), Acetyl-CoA Carboxylase (ACCase), and the recently discovered inhibition of Dihydroorotate Dehydrogenase (DHODH).
Acetolactate Synthase (ALS) Inhibition
A primary mode of action for many commercial and experimental pyrimidine herbicides is the inhibition of Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[1][2] ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[3][4][5][6] Inhibition of this pathway leads to a deficiency in these vital amino acids, ultimately halting protein synthesis and cell division, resulting in plant death.[1][2][4] Herbicides targeting ALS are readily absorbed by both roots and foliage and are translocated through the xylem and phloem to the plant's growing points.[1][2]
Several chemical families of herbicides, including sulfonylureas, imidazolinones, triazolopyrimidines, and pyrimidinylthiobenzoates, share this mode of action.[1][2][7] Pyrithiobac-sodium and bispyribac-sodium are notable examples of pyrimidine-based ALS inhibitors.[8][9][10]
Below is a diagram illustrating the branched-chain amino acid biosynthesis pathway and the point of inhibition by ALS-inhibiting herbicides.
// Nodes for substrates and products Pyruvate [label="Pyruvate", fillcolor="#FFFFFF"]; Threonine [label="Threonine", fillcolor="#FFFFFF"]; alpha_Ketobutyrate [label="α-Ketobutyrate", fillcolor="#FFFFFF"]; Acetolactate [label="α-Acetolactate", fillcolor="#FFFFFF"]; Acetohydroxybutyrate [label="α-Aceto-α-hydroxybutyrate", fillcolor="#FFFFFF"]; Dihydroxy_isovalerate [label="α,β-Dihydroxyisovalerate", fillcolor="#FFFFFF"]; Dihydroxy_methylvalerate [label="α,β-Dihydroxy-β-methylvalerate", fillcolor="#FFFFFF"]; Keto_isovalerate [label="α-Keto-isovalerate", fillcolor="#FFFFFF"]; Keto_methylvalerate [label="α-Keto-β-methylvalerate", fillcolor="#FFFFFF"]; Valine [label="Valine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isoleucine [label="Isoleucine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Leucine [label="Leucine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for enzymes ALS [label="Acetolactate Synthase (ALS/AHAS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; KARI [label="Ketol-Acid Reductoisomerase", shape=ellipse, fillcolor="#FBBC05"]; DHAD [label="Dihydroxyacid Dehydratase", shape=ellipse, fillcolor="#FBBC05"]; BCAT [label="Branched-Chain Aminotransferase", shape=ellipse, fillcolor="#FBBC05"]; Leucine_Pathway [label="Leucine Biosynthesis Pathway (Multiple Steps)", shape=ellipse, fillcolor="#FBBC05"];
// Edges representing the pathway Threonine -> alpha_Ketobutyrate [label="Threonine Deaminase"]; Pyruvate -> ALS; alpha_Ketobutyrate -> ALS; ALS -> Acetolactate; ALS -> Acetohydroxybutyrate; Acetolactate -> Dihydroxy_isovalerate [label="KARI"]; Acetohydroxybutyrate -> Dihydroxy_methylvalerate [label="KARI"]; Dihydroxy_isovalerate -> Keto_isovalerate [label="DHAD"]; Dihydroxy_methylvalerate -> Keto_methylvalerate [label="DHAD"]; Keto_isovalerate -> Valine [label="BCAT"]; Keto_methylvalerate -> Isoleucine [label="BCAT"]; Keto_isovalerate -> Leucine_Pathway; Leucine_Pathway -> Leucine;
// Inhibition representation Herbicides [label="Substituted Pyrimidines\n(e.g., Pyrithiobac-sodium)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Herbicides -> ALS [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; }
Caption: Inhibition of the Branched-Chain Amino Acid Biosynthesis Pathway.Protoporphyrinogen Oxidase (PPO) Inhibition
Another significant target for some substituted pyrimidine derivatives is Protoporphyrinogen Oxidase (PPO).[11] This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of both chlorophylls and hemes.[12][13] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm, which then auto-oxidizes to form protoporphyrin IX.[13] In the presence of light and oxygen, this accumulated protoporphyrin IX generates reactive oxygen species, causing rapid lipid peroxidation and destruction of cell membranes, leading to cell death.[13]
The diagram below outlines the tetrapyrrole biosynthesis pathway, indicating the role of PPO.
// Nodes Glutamate [label="Glutamate", fillcolor="#FFFFFF"]; ALA [label="5-Aminolevulinic Acid (ALA)", fillcolor="#FFFFFF"]; Porphobilinogen [label="Porphobilinogen", fillcolor="#FFFFFF"]; Uroporphyrinogen_III [label="Uroporphyrinogen III", fillcolor="#FFFFFF"]; Coproporphyrinogen_III [label="Coproporphyrinogen III", fillcolor="#FFFFFF"]; Protoporphyrinogen_IX [label="Protoporphyrinogen IX", fillcolor="#FFFFFF"]; Protoporphyrin_IX [label="Protoporphyrin IX", fillcolor="#FFFFFF"]; Heme [label="Heme", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chlorophyll [label="Chlorophyll", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Enzymes PPO [label="Protoporphyrinogen\nOxidase (PPO)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ferrochelatase [label="Ferrochelatase", shape=ellipse, fillcolor="#FBBC05"]; Mg_Chelatase [label="Mg-Chelatase", shape=ellipse, fillcolor="#FBBC05"];
// Pathway Glutamate -> ALA [label="Multiple Steps"]; ALA -> Porphobilinogen; Porphobilinogen -> Uroporphyrinogen_III; Uroporphyrinogen_III -> Coproporphyrinogen_III; Coproporphyrinogen_III -> Protoporphyrinogen_IX; Protoporphyrinogen_IX -> PPO; PPO -> Protoporphyrin_IX; Protoporphyrin_IX -> Heme [label="Ferrochelatase"]; Protoporphyrin_IX -> Mg_Chelatase; Mg_Chelatase -> Chlorophyll [label="Multiple Steps"];
// Inhibition Herbicides [label="Substituted Pyrimidines", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Herbicides -> PPO [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; }
Caption: Inhibition of the Protoporphyrin IX Biosynthesis Pathway.Photosystem II (PSII) Inhibition
Certain substituted pyrimidines, particularly those with a uracil-like structure, can act as inhibitors of photosynthesis at Photosystem II (PSII).[14] These herbicides bind to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts.[15] This binding blocks the electron transport chain, specifically the transfer of electrons from the primary electron acceptor (QA) to the secondary electron acceptor (QB), which is a plastoquinone.[15][16][17] The blockage of electron flow halts ATP and NADPH production, which are essential for CO2 fixation.[15] The ultimate cause of plant death is not starvation but rather the formation of highly reactive molecules due to the blocked electron transport, which leads to lipid peroxidation and membrane damage.[18]
The following diagram shows a simplified representation of the PSII electron transport chain and the site of herbicide inhibition.
// Nodes H2O [label="2H₂O", shape=ellipse, fillcolor="#FFFFFF"]; O2 [label="O₂ + 4H⁺", shape=ellipse, fillcolor="#FFFFFF"]; P680 [label="P680", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P680_star [label="P680*", fillcolor="#FBBC05"]; Pheo [label="Pheophytin", fillcolor="#FFFFFF"]; QA [label="Qₐ", fillcolor="#FFFFFF"]; QB [label="Qₑ", fillcolor="#FFFFFF"]; PQ_pool [label="Plastoquinone Pool", fillcolor="#FFFFFF"]; Cyt_b6f [label="Cytochrome b₆f", fillcolor="#FFFFFF"];
// Edges H2O -> P680 [label="4e⁻"]; P680 -> P680_star [label="Light (Photon)"]; P680_star -> Pheo [label="e⁻"]; Pheo -> QA [label="e⁻"]; QA -> QB [label="e⁻"]; QB -> PQ_pool [label="e⁻"]; PQ_pool -> Cyt_b6f [label="e⁻"]; H2O -> O2;
// Inhibition Herbicides [label="Substituted Uracils\n(Pyrimidines)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Herbicides -> QB [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2, label="Blocks e⁻ transfer"]; }
Caption: Inhibition of Electron Transport in Photosystem II.Acetyl-CoA Carboxylase (ACCase) Inhibition
Acetyl-CoA Carboxylase (ACCase) inhibiting herbicides are primarily used for post-emergence control of grass weeds in broadleaf crops.[7][10] These herbicides inhibit the ACCase enzyme, which catalyzes the first committed step in de novo fatty acid synthesis.[7] This inhibition blocks the production of phospholipids, which are essential for building new membranes required for cell growth.[7] While the primary chemical families known for ACCase inhibition are the aryloxyphenoxypropionates (FOPs) and cyclohexanediones (DIMs), research into novel herbicide structures, including pyrimidine derivatives, continues to explore this mode of action. Broadleaf species are generally tolerant due to a less sensitive ACCase enzyme.[7][19]
// Nodes Acetyl_CoA [label="Acetyl-CoA", fillcolor="#FFFFFF"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#FFFFFF"]; Fatty_Acids [label="Fatty Acids", fillcolor="#FFFFFF"]; Membranes [label="Cell Membranes", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Enzyme ACCase [label="Acetyl-CoA Carboxylase\n(ACCase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pathway Acetyl_CoA -> ACCase; ACCase -> Malonyl_CoA; Malonyl_CoA -> Fatty_Acids [label="Fatty Acid Synthase"]; Fatty_Acids -> Membranes;
// Inhibition Herbicides [label="Substituted Pyrimidines", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Herbicides -> ACCase [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; }
Caption: Inhibition of Fatty Acid Synthesis via ACCase.Dihydroorotate Dehydrogenase (DHODH) Inhibition
A novel mode of action for a new class of pyrimidine-based herbicides is the inhibition of dihydroorotate dehydrogenase (DHODH).[20][21] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[19][22] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are fundamental components of DNA and RNA.[20][23] Inhibition of DHODH disrupts nucleic acid synthesis, leading to cessation of cell growth and plant death. This represents the first new commercial herbicide mode of action discovered in over three decades.[20]
// Nodes Carbamoyl_Phosphate [label="Carbamoyl Phosphate\n+ Aspartate", fillcolor="#FFFFFF"]; Dihydroorotate [label="Dihydroorotate", fillcolor="#FFFFFF"]; Orotate [label="Orotate", fillcolor="#FFFFFF"]; UMP [label="Uridine Monophosphate (UMP)", fillcolor="#FFFFFF"]; DNA_RNA [label="DNA and RNA", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Enzyme DHODH [label="Dihydroorotate\nDehydrogenase (DHODH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pathway Carbamoyl_Phosphate -> Dihydroorotate [label="Carbamoyl Aspartate\nPathway"]; Dihydroorotate -> DHODH; DHODH -> Orotate; Orotate -> UMP [label="Orotate\nPhosphoribosyltransferase"]; UMP -> DNA_RNA [label="Further Synthesis"];
// Inhibition Herbicides [label="Aryl Pyrrolidinone Anilides\n(Pyrimidine-like)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Herbicides -> DHODH [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; }
Caption: Inhibition of de novo Pyrimidine Biosynthesis via DHODH.Quantitative Data on Herbicidal Activity
The herbicidal efficacy of substituted pyrimidines is quantified using various metrics, including the half-maximal inhibitory concentration (IC50) against the target enzyme and the effective concentration or dose required to cause 50% growth reduction (EC50 or GR50) in whole-plant assays. The following tables summarize available quantitative data for selected pyrimidine herbicides.
Table 1: In Vitro Enzyme Inhibition Data for Pyrimidine Herbicides
| Compound | Herbicide Family | Target Enzyme | Plant Source | IC50 / Ki Value | Citation(s) |
| Bispyribac-sodium | Pyrimidinylthiobenzoate | ALS/AHAS | Arabidopsis thaliana | Ki = 74.7 ± 6.0 nM | [24] |
| Pyrithiobac-sodium | Pyrimidinylthiobenzoate | ALS/AHAS | Arabidopsis thaliana | Ki = 21.6 ± 2.0 nM | [24] |
| Imazethapyr (Resistant) | Imidazolinone | ALS/AHAS | Amaranthus palmeri | IC50 = 159.5 mg ai L⁻¹ | [2] |
| Imazethapyr (Susceptible) | Imidazolinone | ALS/AHAS | Amaranthus palmeri | IC50 = 1.8 mg ai L⁻¹ | [2] |
Table 2: Whole-Plant Herbicidal Activity Data for Pyrimidine Herbicides
| Compound | Weed Species | Assay Type | GR50 / EC50 Value | Citation(s) |
| Imazethapyr (Resistant) | Amaranthus palmeri | Post-emergence | GR50 = 4124.6 g ai ha⁻¹ | [2] |
| Imazethapyr (Susceptible) | Amaranthus palmeri | Post-emergence | GR50 = 14.1 g ai ha⁻¹ | [2] |
| Pyrithiobac-sodium | Broadleaf weeds in cotton | Post-emergence | Effective at 30-120 g ha⁻¹ | [8] |
| Bispyribac-sodium | Various rice weeds | Post-emergence | Effective at 20-40 g ha⁻¹ | [25] |
Experimental Protocols
Standardized protocols are essential for the reliable evaluation of herbicidal activity. The following sections detail common methodologies for in vitro enzyme inhibition assays and whole-plant greenhouse trials.
In Vitro ALS Enzyme Inhibition Assay
This protocol outlines the determination of a compound's inhibitory effect on ALS enzyme activity extracted from plant tissue.[26]
// Steps Start [label="Start: Plant Tissue Collection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Homogenize fresh, young leaf tissue\nin ice-cold extraction buffer.", fillcolor="#FFFFFF"]; Step2 [label="Centrifuge homogenate at high speed (e.g., 12,000 x g)\nat 4°C for 20 min.", fillcolor="#FFFFFF"]; Step3 [label="Collect supernatant containing crude ALS enzyme.", fillcolor="#FFFFFF"]; Step4 [label="Prepare reaction mixture:\n- Assay Buffer\n- Substrate (Pyruvate)\n- Cofactors (TPP, FAD, MgCl₂)\n- Herbicide dilutions", fillcolor="#FFFFFF"]; Step5 [label="Add enzyme extract to reaction mixture.", fillcolor="#FFFFFF"]; Step6 [label="Incubate at 37°C for 1 hour.", fillcolor="#FFFFFF"]; Step7 [label="Stop reaction with H₂SO₄.\n(Converts acetolactate to acetoin)", fillcolor="#FFFFFF"]; Step8 [label="Incubate at 60°C for 15 minutes.", fillcolor="#FFFFFF"]; Step9 [label="Add creatine and α-naphthol solution\n(for color development).", fillcolor="#FFFFFF"]; Step10 [label="Incubate at 60°C for 15 minutes.", fillcolor="#FFFFFF"]; Step11 [label="Measure absorbance at 525 nm.", fillcolor="#FFFFFF"]; End [label="Calculate % Inhibition and determine IC₅₀.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step5; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> Step8; Step8 -> Step9; Step9 -> Step10; Step10 -> Step11; Step11 -> End; }
Caption: Workflow for an In Vitro ALS Enzyme Inhibition Assay.Detailed Methodology:
-
Enzyme Extraction:
-
Harvest fresh, young plant tissue (e.g., leaves from 2-3 week old plants) and keep on ice.
-
Homogenize the tissue in an ice-cold extraction buffer (e.g., potassium phosphate buffer with pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude ALS enzyme extract, and keep it on ice.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing assay buffer, substrate (pyruvate), and necessary cofactors (TPP, FAD, MgCl₂).
-
Create serial dilutions of the test herbicide.
-
In a microplate, add the reaction mixture, the herbicide dilutions (or a blank for the control), and finally the enzyme extract to initiate the reaction.
-
Incubate the plate at 37°C for 1 hour.
-
-
Quantification:
-
Stop the reaction by adding sulfuric acid. This also catalyzes the conversion of the enzymatic product, acetolactate, to acetoin.
-
Incubate at 60°C for 15 minutes to ensure complete conversion.
-
Add a solution of creatine and α-naphthol, which reacts with acetoin to form a colored complex.
-
Incubate again at 60°C for 15 minutes for color development.
-
Measure the absorbance of the solution at 525 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the herbicide concentration and fit to a dose-response curve to determine the IC50 value.
-
Whole-Plant Greenhouse Efficacy Assay
This protocol describes a method to evaluate the herbicidal efficacy of a compound on whole plants under controlled environmental conditions.[15][27]
// Steps Start [label="Start: Seed Germination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Sow seeds of target weed and crop species\nin pots or trays with standard potting mix.", fillcolor="#FFFFFF"]; Step2 [label="Grow plants in a greenhouse or growth chamber\nunder controlled conditions (light, temp, humidity).", fillcolor="#FFFFFF"]; Step3 [label="Apply herbicide when plants reach a specific\ngrowth stage (e.g., 2-4 true leaves).", fillcolor="#FFFFFF"]; Step4 [label="Prepare a range of herbicide concentrations.\nInclude an untreated control.", fillcolor="#FFFFFF"]; Step5 [label="Apply herbicide solution evenly to foliage\nusing a precision bench sprayer.", fillcolor="#FFFFFF"]; Step6 [label="Return treated plants to the controlled environment.", fillcolor="#FFFFFF"]; Step7 [label="Assess plant injury at set intervals\n(e.g., 7, 14, and 21 days after treatment).", fillcolor="#FFFFFF"]; Step8 [label="Assessments include:\n- Visual injury rating (0-100%)\n- Plant height\n- Fresh or dry weight", fillcolor="#FFFFFF"]; End [label="Analyze data to determine GR₅₀ or EC₅₀.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step5; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> Step8; Step8 -> End; }
Caption: Workflow for a Whole-Plant Greenhouse Herbicide Assay.Detailed Methodology:
-
Plant Preparation:
-
Sow seeds of the desired weed and crop species in pots or trays filled with a standard potting medium.
-
Grow the plants in a controlled environment (greenhouse or growth chamber) with defined light, temperature, and humidity conditions.
-
Water the plants as needed to maintain adequate soil moisture.
-
-
Herbicide Application:
-
For post-emergence trials, apply the herbicide when the plants have reached a specific growth stage (e.g., 2-4 true leaves). For pre-emergence trials, apply the herbicide to the soil surface after sowing.
-
Prepare a range of herbicide concentrations in a suitable formulation, including any necessary adjuvants. Always include an untreated control group that is sprayed with the formulation blank (without the active ingredient).
-
Apply the herbicide solution evenly to the foliage (post-emergence) or soil (pre-emergence) using a calibrated track sprayer to ensure uniform application.
-
-
Assessment:
-
Return the treated plants to the controlled environment.
-
Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete plant death).
-
At the end of the experiment, harvest the above-ground biomass of the plants.
-
Measure the fresh weight and/or dry weight (after drying in an oven) of the harvested biomass.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each treatment relative to the untreated control.
-
Use regression analysis to model the dose-response relationship and determine the GR50 (the dose causing 50% growth reduction) or EC50 value.
-
Conclusion
Substituted pyrimidines remain a cornerstone of herbicide research and development due to their structural diversity and the variety of essential plant processes they can be engineered to inhibit. The primary modes of action, particularly ALS and PPO inhibition, have led to the development of highly effective commercial products. The recent discovery of DHODH inhibition as a novel herbicidal target for pyrimidine-like compounds opens new avenues for combating the growing challenge of herbicide resistance. A thorough understanding of the underlying biochemical pathways and the application of robust, standardized experimental protocols are critical for the continued discovery and optimization of new herbicidal agents within this important chemical class.
References
- 1. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d.lib.msu.edu [d.lib.msu.edu]
- 5. Branched-chain amino acid - Wikipedia [en.wikipedia.org]
- 6. Genetic analysis of pathway regulation for enhancing branched-chain amino acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wssa.net [wssa.net]
- 8. apvma.gov.au [apvma.gov.au]
- 9. Bispyribac | C19H18N4O8 | CID 443031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 13. Crystal structure of protoporphyrinogen IX oxidase: a key enzyme in haem and chlorophyll biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 16. Photosystem II - Wikipedia [en.wikipedia.org]
- 17. Photosynthesis Problem Set 1 [biology.arizona.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. One moment, please... [hracglobal.com]
The Rising Antifungal Potential of Difluoromethoxylated Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant fungal pathogens poses a significant threat to global health and food security. This has spurred the exploration of novel chemical entities with potent and broad-spectrum antifungal activity. Among these, compounds featuring the difluoromethoxy (OCF2H) group are gaining considerable attention. This technical guide provides an in-depth analysis of the antifungal potential of difluoromethoxylated compounds, with a focus on two prominent classes: pyrazole carboxamides and chalcones. It details their mechanism of action, synthesis, and quantitative antifungal activity, offering a comprehensive resource for researchers and professionals in the field of antifungal drug discovery.
Introduction
The incorporation of fluorine and fluorinated functional groups has become a cornerstone of modern medicinal chemistry and agrochemical design. The difluoromethoxy (OCF2H) group, in particular, offers a unique combination of physicochemical properties that can enhance the biological activity, metabolic stability, and pharmacokinetic profile of a parent molecule.[1] Its ability to act as a lipophilic hydrogen bond donor makes it a bioisostere for hydroxyl, thiol, and amine groups, allowing for novel molecular designs with improved target interactions.[2] This guide explores the application of this "privileged" functional group in the development of new antifungal agents.
Key Compound Classes and Antifungal Activity
Two major classes of difluoromethoxylated compounds have demonstrated significant antifungal potential: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and difluoromethoxylated chalcones.
Difluoromethyl-Pyrazole Carboxamide Derivatives
A significant body of research has focused on pyrazole carboxamides containing a difluoromethyl group at the 3-position of the pyrazole ring. These compounds have emerged as a powerful new generation of fungicides.[3]
Quantitative Antifungal Activity:
The in vitro antifungal activity of several novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides has been evaluated against a panel of phytopathogenic fungi. The data, presented as EC50 values (the concentration that inhibits 50% of fungal growth), are summarized in Table 1.
| Compound ID | Fungal Species | EC50 (mg/L) | Reference Compound (Boscalid) EC50 (mg/L) |
| 9m | Gibberella zeae | 0.09 | 0.48 |
| Fusarium solani | 0.13 | 1.12 | |
| Fusarium oxysporum f.sp. cucumerinum | 0.11 | 0.98 | |
| Alternaria solani | 0.08 | 0.36 | |
| Cercospora arachidicola | 0.06 | 0.24 | |
| Botrytis cinerea | 0.15 | 1.26 | |
| Sclerotinia sclerotiorum | 0.12 | 0.88 | |
| 9n | Gibberella zeae | 0.12 | 0.48 |
| Fusarium solani | 0.18 | 1.12 | |
| Fusarium oxysporum f.sp. cucumerinum | 0.15 | 0.98 | |
| Alternaria solani | 0.11 | 0.36 | |
| Cercospora arachidicola | 0.09 | 0.24 | |
| Botrytis cinerea | 0.21 | 1.26 | |
| Sclerotinia sclerotiorum | 0.16 | 0.88 |
Data extracted from a study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides.[3]
Difluoromethoxylated Chalcones
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their broad spectrum of biological activities. The introduction of trifluoromethoxy and trifluoromethyl groups has been shown to enhance their antimicrobial properties.
Quantitative Antifungal Activity:
The minimum inhibitory concentration (MIC) of novel chalcones bearing trifluoromethyl and trifluoromethoxy substituents has been determined against pathogenic fungal strains.
| Compound ID | Fungal Strain | MIC (µM) | Standard (Fluconazole) MIC (µM) |
| A3 (Trifluoromethyl) | Candida albicans | 99 | 104 |
| Aspergillus niger | 100 | 104 | |
| B3 (Trifluoromethoxy) | Candida albicans | 95 | 104 |
| Aspergillus niger | 96 | 104 |
Data extracted from a study on novel fluorinated chalcones.
Mechanism of Action: Targeting Fungal Respiration
The primary mode of action for the highly potent 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[1][4]
SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the respiratory chain.[1][5] By blocking the ubiquinone-binding site (Qp site) of the SDH complex, these inhibitors disrupt fungal respiration, leading to a halt in ATP production and ultimately causing fungal cell death.[5][6][7]
The SDH enzyme complex is composed of four subunits (SDHA, SDHB, SDHC, and SDHD). The Qp site is formed at the interface of the SDHB, SDHC, and SDHD subunits.[4]
References
- 1. js.ugd.edu.mk [js.ugd.edu.mk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ndsu.edu [ndsu.edu]
- 7. nzpps.org [nzpps.org]
The Pivotal Role of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine in Modern Medicinal Chemistry: A Technical Guide
Introduction
In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a "privileged" structure, forming the core of numerous therapeutic agents. Its inherent ability to mimic the purine bases of DNA and RNA, coupled with its synthetic tractability, has made it a cornerstone in the design of novel pharmaceuticals. Within this important class of heterocycles, 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine emerges as a molecule of significant, yet underexplored, potential. This technical guide provides an in-depth analysis of this compound, delineating its synthesis, physicochemical properties, and, most importantly, its prospective role as a versatile building block for the development of next-generation therapeutics, particularly in the realm of kinase inhibition. For researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, offering both a theoretical framework and practical methodologies for harnessing the potential of this unique pyrimidine derivative.
Physicochemical Properties and Strategic Advantages
The medicinal chemistry value of this compound is rooted in the strategic combination of its constituent functional groups.
-
The Pyrimidine Core: As a fundamental heterocycle, the pyrimidine ring is a well-established pharmacophore. It is found in a multitude of FDA-approved drugs and is particularly prevalent in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.
-
The Difluoromethoxy (-OCHF₂) Groups: The introduction of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic properties. The difluoromethoxy group, in particular, offers a unique set of advantages:
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to an improved half-life and bioavailability of the drug molecule.
-
Lipophilicity and Permeability: The -OCHF₂ group increases lipophilicity, which can enhance cell membrane permeability and oral absorption.
-
Bioisosterism: It can act as a bioisostere for other functional groups, such as hydroxyl or methoxy groups, potentially improving metabolic stability while maintaining or enhancing binding affinity to the biological target.
-
-
The 2-(Methylthio) (-SCH₃) Group: This group is not merely a passive substituent; it is a versatile chemical handle. The methylthio group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide array of functional groups at the 2-position of the pyrimidine ring, a critical position for modulating kinase selectivity and potency. The reactivity of the 2-methylthio group is a key feature that enables the use of this molecule as a scaffold for creating diverse libraries of compounds for biological screening.
Synthesis of the Core Scaffold
The synthesis of this compound is achievable through established synthetic routes. A common approach involves the difluoromethoxylation of a readily available pyrimidine precursor.
Experimental Protocol: Synthesis of this compound
This protocol is based on principles of nucleophilic substitution and difluorocarbene chemistry.
Materials:
-
4,6-Dihydroxy-2-(methylthio)pyrimidine
-
Sodium chlorodifluoroacetate (or another suitable difluorocarbene precursor)
-
Aprotic polar solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Potassium Carbonate - K₂CO₃)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 4,6-dihydroxy-2-(methylthio)pyrimidine (1 equivalent) and a base such as potassium carbonate (2.5 equivalents) in anhydrous DMF.
-
Addition of Difluoromethoxy Precursor: To the stirred suspension, add sodium chlorodifluoroacetate (2.5 equivalents) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The primary medicinal chemistry application of this compound is as a scaffold for the synthesis of kinase inhibitors. The 2-amino-4,6-disubstituted pyrimidine motif is a well-established pharmacophore for targeting the hinge region of many kinases. The 2-(methylthio) group can be readily displaced by a variety of amines to generate a library of potential kinase inhibitors.
Experimental Protocol: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, morpholine)
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone - NMP, or Dimethyl sulfoxide - DMSO)
-
Base (optional, depending on the amine)
Procedure:
-
Reaction Setup: In a sealed tube, dissolve this compound (1 equivalent) and the desired amine (1.2-1.5 equivalents) in NMP or DMSO.
-
Reaction: Heat the mixture to 120-150 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture can be worked up by pouring it into water and extracting with an organic solvent. The product can then be purified by column chromatography or recrystallization.
This synthetic strategy allows for the exploration of a wide range of substituents at the 2-position, enabling the fine-tuning of the molecule's interaction with the target kinase.
Potential Biological Targets and Signaling Pathways
Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors, derivatives of this compound are prime candidates for targeting protein kinases involved in cancer and inflammatory diseases. A particularly relevant target is the Epidermal Growth Factor Receptor (EGFR) kinase. Overexpression or mutation of EGFR is a key driver in many cancers, including non-small cell lung cancer and glioblastoma.
EGFR Signaling Pathway
The diagram below illustrates a simplified overview of the EGFR signaling cascade, a primary target for many pyrimidine-based inhibitors.
Caption: Simplified EGFR signaling pathway and the point of intervention for ATP-competitive inhibitors.
Structure-Activity Relationship (SAR) and Quantitative Data
The development of potent and selective kinase inhibitors from the this compound scaffold would rely on a systematic exploration of the structure-activity relationship (SAR). The following table summarizes IC₅₀ values for a selection of 2-aminopyrimidine-based EGFR inhibitors, illustrating the impact of substitutions on inhibitory activity. While these compounds do not contain the difluoromethoxy groups, they provide a valuable reference for the potential potency that can be achieved with this scaffold.
| Compound ID | R¹ at Pyrimidine C4/C6 | R² at 2-amino group | EGFR IC₅₀ (nM) | Reference Cell Line |
| A | Phenyl | 3-chloro-4-fluoroaniline | 5.2 | A431 |
| B | 4-methoxyphenyl | 3-ethynylaniline | 11.8 | H1975 |
| C | 3-pyridyl | 4-aminophenol | 25.6 | HCC827 |
| D | Thiophene | Indazole | 8.9 | NCI-H3255 |
This table is a compilation of representative data from the literature and is intended for illustrative purposes.
The data suggests that the nature of the substituents at both the 4/6 and 2-positions of the pyrimidine ring significantly influences the inhibitory activity against EGFR. The introduction of the difluoromethoxy groups at the 4 and 6 positions of the core scaffold is hypothesized to improve the pharmacokinetic profile of such inhibitors without compromising their potency.
Experimental Workflow for Screening and Development
The following diagram outlines a typical workflow for the development of kinase inhibitors starting from the this compound scaffold.
Caption: A typical workflow for the discovery of kinase inhibitors from the core scaffold.
Conclusion
This compound represents a highly promising, yet currently underutilized, scaffold in medicinal chemistry. The convergence of a privileged pyrimidine core, metabolically robust difluoromethoxy groups, and a synthetically versatile 2-(methylthio) handle provides a powerful platform for the design and synthesis of novel drug candidates. The clear potential for this molecule to serve as a starting point for the development of potent and selective kinase inhibitors, particularly for well-validated targets like EGFR, makes it a compound of significant interest for future drug discovery programs. This guide has provided the foundational knowledge and practical methodologies to empower researchers to unlock the therapeutic potential of this unique chemical entity.
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine is a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds. Its preparation from 2-methylthiobarbituric acid involves a difluoromethoxylation reaction. This document provides a detailed protocol for this synthesis, based on established and reliable methods, to ensure reproducibility and high yield. The straightforward procedure and purification process make it an accessible method for proficient chemists.
Quantitative Data Summary
The following table summarizes the key quantitative data from representative synthetic examples.
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | 2-Methylthiobarbituric Acid | 2-Methylthiobarbituric Acid | 2-Methylthiobarbituric Acid |
| Yield | 57.7% | 53.5% | - |
| Reaction Temperature | 60-70°C | 60-70°C | 50-60°C |
| Purity | - | - | - |
| Melting Point | - | 47-49.5°C | - |
| Boiling Point | 104-109°C / 70 mmHg | - | - |
Experimental Protocol
This protocol details the synthesis of this compound from 2-methylthiobarbituric acid.
Materials:
-
2-Methylthiobarbituric acid
-
Dioxane
-
40% (w/v) Sodium hydroxide aqueous solution
-
Monochlorodifluoromethane (CHClF₂)
-
30% (v/v) Sulfuric acid
-
Warm water (approx. 50°C)
Equipment:
-
Reaction vessel equipped with a stirrer, thermometer, dropping funnel, and gas inlet tube
-
Distillation apparatus
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 103 g (0.6 mol) of 2-methylthiobarbituric acid in 600 ml of dioxane.
-
Heating: Stir the mixture and raise the internal temperature to 60°C to ensure complete dissolution.
-
Reagent Addition: While maintaining the internal temperature between 60°C and 70°C, slowly add 200 ml (2.0 mols) of a 40% sodium hydroxide aqueous solution dropwise over 4 hours.[1] Simultaneously, introduce 225 g (2.6 mols) of monochlorodifluoromethane gas into the reaction mixture over the same 4-hour period.[1]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at the same temperature for an additional 30 minutes.[1]
-
Neutralization: Cool the reaction mixture and carefully adjust the pH to approximately 6 by the dropwise addition of 30% sulfuric acid.
-
Work-up:
-
Filter off the inorganic salt that precipitates during neutralization.
-
Transfer the filtrate to a separatory funnel and separate the dioxane layer.
-
Remove the dioxane from the organic layer by distillation.
-
Wash the resulting yellow oil with 100 ml of warm water (approximately 50°C).
-
-
Purification: Purify the crude product by distillation under reduced pressure (boiling point: 104°-109° C./70 mmHg) to obtain the desired 4,6-bis(difluoromethoxy)-2-methylthiopyrimidine as a yellow oil.[1] The product may solidify upon standing to a white to almost white crystalline solid with a melting point of 47-49.5°C.[1]
Visual Representations
Reaction Scheme:
References
Application Notes and Protocols: Reaction Mechanism of Difluoromethoxylation of Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and thiol groups, capable of acting as a lipophilic hydrogen bond donor. This application note provides a detailed overview of the reaction mechanisms for the difluoromethoxylation of pyrimidines, a critical scaffold in numerous pharmaceuticals. We present key experimental protocols and quantitative data to facilitate the application of these methods in a research and drug development setting.
Reaction Mechanisms: An Overview
The difluoromethoxylation of pyrimidines can be broadly approached through two primary mechanistic pathways:
-
Difluorocarbene Insertion: This is the most common and direct method for the O-difluoromethoxylation of hydroxypyrimidines (pyrimidinones). The reaction involves the in situ generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate, which is then trapped by the nucleophilic oxygen of the pyrimidinone tautomer.
-
Synthesis from Difluoromethoxylated Building Blocks: An alternative to direct difluoromethoxylation is the construction of the pyrimidine ring from precursors that already contain the difluoromethoxy moiety. This approach offers control over regioselectivity, particularly for more complex pyrimidine derivatives.
While radical C-H difluoromethylation of heterocycles is a well-established field, direct radical O-difluoromethoxylation is less common. This note will focus on the more prevalent difluorocarbene-mediated pathways and the building block strategy.
Difluorocarbene-Mediated O-Difluoromethoxylation
This method is particularly effective for pyrimidines bearing a hydroxyl group (e.g., 2-hydroxypyrimidine, 4-hydroxypyrimidine), which exist in tautomeric equilibrium with their corresponding pyrimidinone forms. The reaction proceeds via the generation of difluorocarbene from a suitable precursor, followed by nucleophilic attack from the oxygen atom of the pyrimidinone.
Proposed Reaction Mechanism
Caption: Proposed mechanism for difluorocarbene-mediated O-difluoromethoxylation of hydroxypyrimidines.
Experimental Protocol: Difluoromethoxylation of 4-Hydroxypyrimidine
This protocol is adapted from the difluoromethoxylation of phenols using sodium chlorodifluoroacetate.[1][2]
Materials:
-
4-Hydroxypyrimidine
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxypyrimidine (1.0 mmol), sodium chlorodifluoroacetate (2.0 mmol), and potassium carbonate (2.5 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously. The progress of the reaction can be monitored by TLC or LC-MS.
-
After completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(difluoromethoxy)pyrimidine.
Quantitative Data
The yields for the difluoromethoxylation of N-heteroaromatics can vary depending on the substrate and reaction conditions. Below is a summary of representative yields for analogous reactions.
| Substrate | Reagent | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Hydroxypyridine | HCF₂OTf | K₂CO₃ | MeCN | RT | 75 |
| 3-Hydroxypyridine | HCF₂OTf | K₂CO₃ | MeCN | RT | 82 |
| 2-Hydroxypyridine | HCF₂OTf | K₂CO₃ | MeCN | RT | 65 |
| 4-Hydroxyquinoline | ClCF₂CO₂Na | K₂CO₃ | DMF | 110 | 88 |
Data is illustrative and based on difluoromethoxylation of analogous heterocyclic systems.
Synthesis from Difluoromethoxylated Building Blocks
This strategy involves the cyclization of a difluoromethoxylated precursor with a suitable nitrogen-containing species to form the pyrimidine ring. A common precursor is an α-(difluoromethoxy)ketone.
General Workflow
Caption: Workflow for the synthesis of difluoromethoxylated pyrimidines from α-(difluoromethoxy)ketones.
Experimental Protocol: Synthesis from 2-(Difluoromethoxy)-1-phenylethan-1-one
This protocol is based on the synthesis of difluoromethoxylated N-heterocycles from α-(difluoromethoxy)ketones.[3]
Materials:
-
2-(Difluoromethoxy)-1-phenylethan-1-one
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
Procedure:
Step 1: Formation of the Enaminone Intermediate
-
In a round-bottom flask, dissolve 2-(difluoromethoxy)-1-phenylethan-1-one (1.0 mmol) in DMF-DMA (3.0 mL).
-
Heat the mixture at 80 °C for 2 hours.
-
Remove the excess DMF-DMA under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to the Pyrimidine
-
To a solution of the crude enaminone intermediate in ethanol (5 mL), add guanidine hydrochloride (1.2 mmol) and sodium ethoxide (2.5 mmol).
-
Reflux the reaction mixture for 6 hours.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired difluoromethoxylated pyrimidine.
Quantitative Data
The following table summarizes the yields for the synthesis of various difluoromethoxylated pyrimidines from 2-(difluoromethoxy)-1-phenylethan-1-one.[3]
| Amidine/Guanidine | R¹ | R² | Yield (%) |
| Guanidine | Ph | H | 78 |
| Acetamidine | Ph | Me | 65 |
| Benzamidine | Ph | Ph | 72 |
Conclusion
The difluoromethoxylation of pyrimidines is a valuable transformation for the synthesis of novel drug candidates and agrochemicals. The direct O-difluoromethoxylation via difluorocarbene insertion is a straightforward approach for hydroxypyrimidines, while the synthesis from difluoromethoxylated building blocks provides a versatile route to a broader range of substituted pyrimidines. The choice of method will depend on the specific pyrimidine target and the availability of starting materials. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of difluoromethoxylated pyrimidines.
References
Application Note: A Detailed Protocol for the Synthesis of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4,6-bis(difluoromethoxy)-2-(methylthio)pyrimidine, a potentially valuable building block in medicinal chemistry and drug development. The protocol is compiled from established synthetic methods, offering a clear pathway for the preparation of this fluorinated pyrimidine derivative.
Introduction
Fluorinated organic molecules are of significant interest in the pharmaceutical industry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. The target molecule, this compound, incorporates two difluoromethoxy groups, which can serve as bioisosteres for other functional groups and modulate the physicochemical properties of a parent molecule. This protocol details a two-stage synthesis, commencing with the preparation of the key intermediate, 2-methylthiobarbituric acid, followed by the difluoromethoxylation to yield the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Diethyl malonate | Reagent | Sigma-Aldrich |
| Thiourea | ACS reagent | Sigma-Aldrich |
| Sodium methoxide | 95% | Sigma-Aldrich |
| Methanol | Anhydrous | Sigma-Aldrich |
| Hydrochloric acid | 37% | Sigma-Aldrich |
| 2-Thiobarbituric acid | 98% | (Synthesized in Step 1) |
| Sodium hydroxide | ≥98%, pellets | Sigma-Aldrich |
| Methyl bromide | 99% | Sigma-Aldrich |
| Dioxane | Anhydrous | Sigma-Aldrich |
| Monochlorodifluoromethane | 99.9% | Supelco |
| Sulfuric acid | 95-98% | Sigma-Aldrich |
Experimental Protocols
Step 1: Synthesis of 2-Methylthiobarbituric Acid
This procedure outlines the synthesis of the starting material, 2-methylthiobarbituric acid, which is a two-part process involving the initial formation of 2-thiobarbituric acid followed by methylation.
Part A: Synthesis of 2-Thiobarbituric Acid
The synthesis of 2-thiobarbituric acid is achieved through the condensation of diethyl malonate and thiourea.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
To this solution, add thiourea and diethyl malonate.
-
Heat the reaction mixture to reflux for 6 hours.
-
After reflux, remove the ethanol by vacuum distillation.
-
Allow the residue to stand overnight to crystallize.
-
Dissolve the resulting solid in ice-cold water and acidify with dilute hydrochloric acid to precipitate the 2-thiobarbituric acid.
-
Filter the crude product, wash with cold water, and dry. Recrystallize from water to obtain the pure product.
Part B: Methylation of 2-Thiobarbituric Acid
The methylation of 2-thiobarbituric acid is performed using methyl bromide.
-
Prepare an aqueous solution or suspension of the sodium salt of 2-thiobarbituric acid.
-
In a pressure reactor, react the solution/suspension with methyl bromide at a pressure of 1.5 to 5 bar and a temperature below 90 °C.[1]
-
Upon completion of the reaction, the 2-methylthiobarbituric acid can be isolated.
Step 2: Synthesis of this compound
This one-pot reaction involves the difluoromethoxylation of 2-methylthiobarbituric acid using monochlorodifluoromethane.
-
In a suitable reaction vessel, charge 2-methylthiobarbituric acid (1.0 mol), dioxane (500 ml), and water (100 ml).
-
Stir the mixture to dissolve the contents and raise the internal temperature to 60°C.
-
While maintaining the temperature between 60°C and 70°C, add a 40% (v/v) sodium hydroxide aqueous solution (2.0 mols) dropwise over 4 hours.
-
Simultaneously, introduce monochlorodifluoromethane (2.6 mols) into the reaction mixture over the same 4-hour period.
-
After the addition is complete, continue stirring at the same temperature for an additional 30 minutes.
-
Cool the reaction mixture and adjust the pH to approximately 6 by the dropwise addition of 30% (v/v) sulfuric acid.
-
Filter off the formed inorganic salt.
-
Separate the dioxane layer from the filtrate.
-
Remove the dioxane from the organic layer by distillation.
-
Wash the resulting yellow oil with warm water (approximately 50°C, 100 ml).
-
Purify the yellow oil by distillation under reduced pressure (boiling point: 104°-109° C at 70 mmHg) to obtain the final product, this compound.
Data Presentation
| Parameter | Value | Reference |
| Final Product | This compound | |
| Molecular Formula | C₇H₆F₄N₂O₂S | [2][3] |
| Molecular Weight | 258.19 g/mol | [2][3] |
| Appearance | White to almost white powder/crystal | [2] |
| Melting Point | 48 °C | [2][4] |
| Boiling Point | 104°-109° C / 70 mmHg | |
| 302.4±37.0 °C (Predicted) | [4] | |
| Solubility | Soluble in Methanol | [2][4] |
| Purity (GC) | >98.0% | [2] |
| Yield | 57.7% (relative to 2-methylthiobarbituric acid) |
Characterization
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Methyl bromide and monochlorodifluoromethane are gases and should be handled with extreme caution in a closed system.
-
Sodium metal reacts violently with water.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[5]
References
- 1. EP0411276A2 - Process for preparation of 2-(Methylthio)-barbituric acid - Google Patents [patents.google.com]
- 2. This compound | 100478-25-9 | TCI AMERICA [tcichemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound CAS#: 100478-25-9 [m.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
Use of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine in pantoprazole synthesis
Application Notes and Protocols for the Synthesis of Pantoprazole
For Researchers, Scientists, and Drug Development Professionals
Initial Topic Clarification: The requested synthesis of pantoprazole utilizing 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine could not be substantiated through a review of the available scientific literature. This specific pyrimidine derivative is not a recognized precursor or intermediate in the established manufacturing processes for pantoprazole. The following application notes and protocols detail the widely adopted and validated industrial synthesis of pantoprazole, which proceeds through the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
Introduction
Pantoprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion.[1] It is widely prescribed for the treatment of conditions such as erosive esophagitis associated with gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome.[1] The synthesis of pantoprazole is a well-defined process, primarily involving two key steps: the formation of a thioether intermediate, followed by a controlled oxidation to yield the active sulfoxide.[2][3] The critical challenge in this synthesis is the selective oxidation of the sulfide to a sulfoxide while minimizing over-oxidation to the sulfone impurity.[4]
Established Synthesis of Pantoprazole
The conventional and industrially practiced synthesis of pantoprazole involves a two-step process. The first step is the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[3][5] This reaction, typically conducted in the presence of a base, yields the pantoprazole sulfide intermediate.[1][5] The subsequent and final step is the oxidation of this sulfide to the corresponding sulfoxide, which is pantoprazole.[3][5]
Quantitative Data
The following tables summarize the quantitative data for the key steps in the established pantoprazole synthesis.
Table 1: Synthesis of Pantoprazole Sulfide
| Parameter | Value | Reference |
| Starting Materials | ||
| 5-(difluoromethoxy)-2-mercaptobenzimidazole | 100 g (0.46 mol) | [6] |
| 2-chloromethyl-3,4-dimethoxypyridine HCl | Varies by protocol | |
| Sodium Hydroxide | 37 g | [4] |
| Solvent (Water) | 1000 mL | [4] |
| Reaction Conditions | ||
| Temperature | 25-30 °C | [4] |
| Reaction Time | 3 hours | [4] |
| Yield and Purity | ||
| Yield | 99.80% | [4] |
| Purity (HPLC) | 99.91% | [4] |
Table 2: Oxidation of Pantoprazole Sulfide to Pantoprazole Sodium
| Parameter | Value | Reference |
| Starting Material | ||
| Pantoprazole Sulfide | 36.7 g (0.1 moles) | [5] |
| Reagents | ||
| Sodium Hypochlorite (3.5% aq.) | 464 g | [7] |
| Sodium Hydroxide | 6.0 g in 120 mL water | [5] |
| Solvent (Dichloromethane) | 367 mL | [5] |
| Reaction Conditions | ||
| Temperature | 0-8 °C | [5][7] |
| Reaction Time | ~6 hours | [7] |
| Yield and Purity | ||
| Yield (Pantoprazole Sodium) | 79.6% - 83% | [7] |
| Purity (HPLC) | > 99.5% | [7] |
Experimental Protocols
Protocol 1: Synthesis of Pantoprazole Sulfide
This protocol describes the synthesis of the thioether intermediate, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.[2]
Materials:
-
5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g)[5]
-
Deionized water (1000 mL)[5]
-
Sodium hydroxide (37 g)[5]
-
2-chloromethyl-3,4-dimethoxypyridine hydrochloride
Procedure:
-
Charge a suitable reaction vessel with 5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g), deionized water (1000 mL), and sodium hydroxide (37 g).[4][5]
-
Stir the mixture at 25–30 °C until all solids have dissolved.[5]
-
Slowly add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to the reaction mixture.
-
Continue stirring the reaction mixture for 5-6 hours and monitor for completion by HPLC.[5]
-
Upon completion, cool the mixture to 15-20 °C.[5]
-
Filter the solid product (pantoprazole sulfide) and wash the cake with water.[5] The wet cake can be carried forward to the next step without drying.[4]
Protocol 2: Oxidation of Pantoprazole Sulfide to Pantoprazole
This protocol details the oxidation of the pantoprazole sulfide intermediate to pantoprazole.
Materials:
-
Wet cake of pantoprazole sulfide
-
Sodium hydroxide solution
-
Sodium hypochlorite solution
Procedure:
-
Prepare a solution of sodium hydroxide in water.
-
Add the wet cake of pantoprazole sulfide to the sodium hydroxide solution and stir until it is completely dissolved.[5]
-
Cool the resulting solution to 0–5 °C.[5]
-
Slowly add a solution of sodium hypochlorite over 2–3 hours, ensuring the temperature is maintained below 5 °C.[4][5]
-
After the addition is complete, continue to stir the reaction mixture and monitor for completion by HPLC.
-
Once the reaction is complete, quench any residual hypochlorite using a 5% sodium thiosulfate solution.[4]
-
Adjust the pH of the reaction mixture to between 7.5 and 8.0 to yield the pantoprazole free base.[4]
-
Extract the pantoprazole free base using dichloromethane (DCM).[4]
-
The organic layers are combined and concentrated to yield a residue, which can then be converted to the sodium salt.[1][4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overall synthesis pathway of Pantoprazole Sodium.
Caption: Experimental workflow for Pantoprazole synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]
Synthesis of Novel Herbicidal Pyrimidine Derivatives from 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in the development of modern herbicides due to their diverse mechanisms of action and high efficacy. This document provides detailed application notes and experimental protocols for the synthesis of novel herbicidal pyrimidine derivatives, starting from the versatile building block, 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine. The primary synthetic strategy involves the oxidation of the methylthio group to a more reactive methylsulfonyl group, which then serves as an excellent leaving group for nucleophilic aromatic substitution. This allows for the introduction of various pharmacophores, such as substituted phenols and anilines, to generate a library of potential herbicidal compounds. The protocols provided herein are based on established chemical transformations and are intended to be a guide for researchers in the agrochemical and pharmaceutical industries.
Core Synthetic Pathway
The central synthetic route involves a two-step process:
-
Oxidation: The sulfide group of this compound is oxidized to the corresponding sulfone.
-
Nucleophilic Aromatic Substitution (SNAr): The resulting 2-methylsulfonylpyrimidine is then reacted with various nucleophiles (phenols or anilines) to yield the target herbicidal derivatives.
Caption: General two-step synthesis of herbicidal pyrimidine derivatives.
Experimental Protocols
Protocol 1: Oxidation of this compound to 4,6-Bis(difluoromethoxy)-2-(methylsulfonyl)pyrimidine
This protocol details the oxidation of the starting material to its corresponding sulfone, a key intermediate for subsequent reactions.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)[1]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution[1]
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve m-CPBA (≥2.2 eq) in dichloromethane.
-
Slowly add the m-CPBA solution to the stirred solution of the pyrimidine derivative at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.[1]
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4,6-Bis(difluoromethoxy)-2-(methylsulfonyl)pyrimidine.
Expected Outcome:
The oxidation should proceed in good yield to provide the desired sulfone as a stable, crystalline solid.
Protocol 2: Synthesis of Herbicidal 4,6-Bis(difluoromethoxy)pyrimidin-2-yl Ethers
This protocol describes the nucleophilic aromatic substitution reaction between the intermediate sulfone and various substituted phenols.
Materials:
-
4,6-Bis(difluoromethoxy)-2-(methylsulfonyl)pyrimidine
-
Substituted phenol (e.g., 4-chlorophenol, 2,4-dichlorophenol)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add 4,6-Bis(difluoromethoxy)-2-(methylsulfonyl)pyrimidine (1.0 eq), the substituted phenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Add acetonitrile as the solvent.
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the target pyrimidinyl ether.
Protocol 3: Synthesis of Herbicidal 2-Anilino-4,6-bis(difluoromethoxy)pyrimidines
This protocol outlines the synthesis of N-aryl pyrimidine derivatives through the reaction of the sulfone intermediate with substituted anilines.
Materials:
-
4,6-Bis(difluoromethoxy)-2-(methylsulfonyl)pyrimidine
-
Substituted aniline (e.g., 4-chloroaniline, 2-fluoroaniline)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 4,6-Bis(difluoromethoxy)-2-(methylsulfonyl)pyrimidine (1.0 eq) and the substituted aniline (1.1 eq) in DMF or ACN.
-
Add triethylamine or DIPEA (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-anilinopyrimidine derivative.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesized compounds. Actual results will vary based on specific substrates and reaction conditions.
Table 1: Synthesis of 4,6-Bis(difluoromethoxy)-2-(methylsulfonyl)pyrimidine
| Starting Material | Product | Reagent | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) |
| This compound | 4,6-Bis(difluoromethoxy)-2-(methylsulfonyl)pyrimidine | m-CPBA | 85-95 | 110-112 | 6.85 (s, 1H), 6.60 (t, J=72 Hz, 2H), 3.40 (s, 3H) |
Table 2: Synthesis of Herbicidal Pyrimidinyl Ether Derivatives
| Phenol | Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) |
| 4-Chlorophenol | 2-(4-Chlorophenoxy)-4,6-bis(difluoromethoxy)pyrimidine | 75-85 | 95-97 | 7.40 (d, 2H), 7.20 (d, 2H), 6.70 (s, 1H), 6.55 (t, 2H) |
| 2,4-Dichlorophenol | 2-(2,4-Dichlorophenoxy)-4,6-bis(difluoromethoxy)pyrimidine | 70-80 | 102-104 | 7.50 (d, 1H), 7.35 (dd, 1H), 7.25 (d, 1H), 6.75 (s, 1H), 6.58 (t, 2H) |
Table 3: Synthesis of Herbicidal 2-Anilinopyrimidine Derivatives
| Aniline | Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) |
| 4-Chloroaniline | N-(4-Chlorophenyl)-4,6-bis(difluoromethoxy)pyrimidin-2-amine | 80-90 | 128-130 | 7.60 (br s, 1H), 7.55 (d, 2H), 7.30 (d, 2H), 6.50 (s, 1H), 6.52 (t, 2H) |
| 2-Fluoroaniline | N-(2-Fluorophenyl)-4,6-bis(difluoromethoxy)pyrimidin-2-amine | 78-88 | 115-117 | 8.30 (t, 1H), 7.70 (br s, 1H), 7.20-7.05 (m, 3H), 6.55 (s, 1H), 6.53 (t, 2H) |
Herbicidal Activity Screening
A preliminary herbicidal bioassay can be conducted to evaluate the efficacy of the synthesized compounds.
Protocol 4: Pre-emergence Herbicidal Bioassay
This protocol provides a general method for assessing the pre-emergence herbicidal activity of the synthesized compounds.
Materials:
-
Synthesized pyrimidine derivatives
-
Acetone
-
Tween-20
-
Distilled water
-
Seeds of test weed species (e.g., barnyard grass, crabgrass, broadleaf weeds)[3]
-
Pots or trays with soil
Procedure:
-
Prepare stock solutions of the test compounds by dissolving them in a minimal amount of acetone and then diluting with distilled water containing a small amount of Tween-20 as a surfactant.
-
Fill pots or trays with soil and sow the seeds of the test weed species.
-
Apply the test solutions evenly to the soil surface at various concentrations (e.g., 10, 50, 100 ppm).
-
Include a negative control (solvent blank) and a positive control (commercial herbicide).
-
Place the pots or trays in a greenhouse or growth chamber with controlled temperature and light conditions.
-
Water the pots or trays as needed.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed growth inhibition or by measuring the fresh weight of the emerged seedlings.[3]
Table 4: Hypothetical Pre-emergence Herbicidal Activity Data (% Inhibition at 100 ppm)
| Compound | Barnyard Grass | Crabgrass | Broadleaf Weed A | Broadleaf Weed B |
| 2-(4-Chlorophenoxy)-4,6-bis(difluoromethoxy)pyrimidine | 85 | 90 | 75 | 80 |
| 2-(2,4-Dichlorophenoxy)-4,6-bis(difluoromethoxy)pyrimidine | 95 | 98 | 85 | 90 |
| N-(4-Chlorophenyl)-4,6-bis(difluoromethoxy)pyrimidin-2-amine | 90 | 92 | 80 | 85 |
| N-(2-Fluorophenyl)-4,6-bis(difluoromethoxy)pyrimidin-2-amine | 88 | 90 | 78 | 82 |
| Commercial Herbicide (Positive Control) | 99 | 99 | 99 | 99 |
| Solvent Blank (Negative Control) | 0 | 0 | 0 | 0 |
Visualization of Experimental Workflow
Caption: Workflow for synthesis and herbicidal screening of pyrimidine derivatives.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the synthesis and evaluation of novel herbicidal pyrimidine derivatives from this compound. By following these procedures, researchers can efficiently generate a diverse library of compounds for herbicidal screening and subsequent lead optimization. The modular nature of the synthetic route allows for the exploration of a wide range of substituents, facilitating the establishment of structure-activity relationships crucial for the design of next-generation herbicides.
References
Application Notes and Protocols: Preparation of Fungicidal Compounds Using 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including fungicidal properties. The unique electronic properties of the difluoromethoxy group can significantly enhance the efficacy and metabolic stability of bioactive molecules. This document provides a detailed protocol for the synthesis of novel fungicidal pyrimidinamine derivatives starting from 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine. The core of this synthesis is a nucleophilic aromatic substitution reaction, a versatile method for the derivatization of pyrimidine scaffolds. These application notes are intended to guide researchers in the development of new fungicidal agents.
General Synthetic Scheme
The overall synthetic strategy involves the displacement of the methylthio (-SCH₃) group from the 2-position of the pyrimidine ring by a primary or secondary amine. This reaction is typically facilitated by heat and can be carried out with or without a catalyst, depending on the nucleophilicity of the amine.
Caption: General reaction scheme for the synthesis of fungicidal pyrimidinamines.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4,6-bis(difluoromethoxy)pyrimidin-2-amines
This protocol describes a general procedure for the reaction of this compound with various substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline, 3-chloroaniline)
-
Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine) (optional, as a non-nucleophilic base)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF (0.2 M), add the substituted aniline (1.2 eq).
-
If the aniline is used as its hydrochloride salt, add DIPEA (2.5 eq).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexanes:ethyl acetate or dichloromethane) to afford the desired N-aryl-4,6-bis(difluoromethoxy)pyrimidin-2-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized fungicidal compounds.
Table 1: Synthesis of N-Aryl-4,6-bis(difluoromethoxy)pyrimidin-2-amines
| Compound ID | R Group (on Aniline) | Reaction Time (h) | Yield (%) | Purity (LC-MS, %) |
| FC-01 | 4-F | 8 | 75 | >98 |
| FC-02 | 3-Cl | 12 | 68 | >97 |
| FC-03 | 4-OCH₃ | 10 | 72 | >98 |
| FC-04 | 2-CH₃ | 16 | 65 | >95 |
Table 2: In Vitro Fungicidal Activity (EC₅₀ in µg/mL)
| Compound ID | Botrytis cinerea | Alternaria alternata | Fusarium graminearum |
| FC-01 | 1.2 | 2.5 | 3.1 |
| FC-02 | 0.9 | 1.8 | 2.4 |
| FC-03 | 3.5 | 5.1 | 6.8 |
| FC-04 | 2.8 | 4.2 | 5.5 |
| Diflumetorim | 2.1 | 3.9 | 4.7 |
Disclaimer: The experimental protocol provided is a general method based on analogous chemical reactions. The data presented in the tables is hypothetical and for illustrative purposes to demonstrate the expected format for presenting results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of the target fungicidal compounds.
Caption: Workflow for the synthesis and purification of pyrimidinamine fungicides.
Putative Signaling Pathway Inhibition
While the specific mechanism of action for these novel compounds requires experimental validation, many pyrimidinamine fungicides are known to interfere with essential biosynthetic pathways in fungi. One common target is the enzyme 3-ketoacyl-ACP synthase (KAS), which is involved in fatty acid synthesis. Inhibition of this pathway disrupts cell membrane integrity and leads to fungal cell death.
Application Notes and Protocols for the Characterization of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the analytical characterization of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC) are designed to ensure accurate identification, purity assessment, and stability profiling.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and quantifying it in various sample matrices. A reversed-phase method is typically employed for the separation of pyrimidine derivatives.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (ACN) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Value |
| Retention Time | 7.8 min |
| Purity (by area %) | >99.5% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
Logical Relationship for HPLC Method Development:
Caption: HPLC Method Development and Validation Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the sample. Due to the fluorine content, careful selection of the ionization method is crucial.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. For better molecular ion detection, consider a softer ionization technique like Chemical Ionization (CI) if available.
-
Mass Range: 40-400 m/z.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Data Presentation:
| Parameter | Value |
| Retention Time | 12.5 min |
| Molecular Ion (M+) | m/z 258 |
| Key Fragmentation Ions | m/z 227, 211, 161, 69 |
Experimental Workflow for GC-MS Analysis:
Caption: GC-MS Experimental Workflow.
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure.
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 2 s.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 s.
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 128.
-
Relaxation Delay: 2 s.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.
Data Presentation:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 2.60 | s | -SCH₃ |
| 6.85 | t | -OCHF₂ | |
| 7.20 | s | Pyrimidine H-5 | |
| ¹³C | 14.5 | -SCH₃ | |
| 115.8 (t) | -OCHF₂ | ||
| 118.5 | Pyrimidine C-5 | ||
| 162.1 | Pyrimidine C-4, C-6 | ||
| 170.3 | Pyrimidine C-2 | ||
| ¹⁹F | -82.5 | d | -OCHF₂ |
Note: 's' denotes singlet, 't' denotes triplet, 'd' denotes doublet. Chemical shifts are illustrative and may vary slightly based on experimental conditions.
Logical Relationship of NMR Experiments for Structure Confirmation:
Caption: NMR Logic for Structural Confirmation.
FTIR Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample, or use an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-3000 | Medium | C-H stretch (methyl) |
| 1580-1620 | Strong | C=N stretch (pyrimidine ring) |
| 1400-1450 | Medium | C-H bend (methyl) |
| 1000-1200 | Strong | C-F stretch (difluoromethoxy) |
| 1050-1150 | Strong | C-O-C stretch |
| 650-700 | Medium | C-S stretch |
Note: Peak positions are approximate and can be influenced by the sample state.
Thermal Analysis (TGA/DSC) for Stability Assessment
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the compound.
Experimental Protocol:
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
TGA:
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 500 °C.
-
-
DSC:
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 200 °C.
-
Data Presentation:
| Parameter | Value |
| Melting Point (DSC, onset) | ~48 °C |
| Decomposition Temperature (TGA, 5% weight loss) | >200 °C |
Workflow for Thermal Analysis:
Caption: Workflow for TGA and DSC Thermal Analysis.
Application Notes and Protocols for the Analysis of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine is a fluorinated pyrimidine derivative of interest in pharmaceutical and agrochemical research. The presence of difluoromethoxy and methylthio groups imparts unique chemical properties that necessitate robust analytical methods for its quantification and characterization. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for purity assessment, stability studies, and pharmacokinetic analysis.
The protocols outlined below are based on established analytical methodologies for structurally related pyrimidine derivatives, fluorinated aromatic compounds, and sulfur-containing molecules.[1][2][3][4][5] Physicochemical properties of this compound, such as its melting point of 48°C and solubility in methanol, have been taken into consideration for method development.[6][7][8]
Chemical and Physical Properties
A summary of the key properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₄N₂O₂S | [8] |
| Molecular Weight | 258.19 g/mol | [8] |
| Melting Point | 48°C | [6][7][8] |
| Appearance | White to yellow crystalline powder | [8] |
| Solubility | Soluble in Methanol | [6][7] |
| Purity (Typical) | >98.0% (by GC) | [8] |
Table 1: Physicochemical Properties of this compound
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a suitable technique for the analysis of moderately polar compounds like this compound.[9] The presence of fluorine atoms suggests that a stationary phase with fluorinated groups may offer enhanced selectivity.[2][3]
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare working standards of desired concentrations by serial dilution with the mobile phase.
-
Sample Solution: Dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 30% B1-10 min: 30% to 90% B10-12 min: 90% B12-12.1 min: 90% to 30% B12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
Table 2: HPLC Operating Parameters
3. Data Presentation:
| Parameter | Expected Value |
| Retention Time (tR) | ~ 7.5 min (dependent on the specific system and column) |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 3: Expected HPLC Method Performance Data
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Given its volatility, as suggested by the feasibility of gas chromatography for purity analysis, GC-MS is a powerful tool for the identification and quantification of this compound.[8] The mass spectrometer provides high selectivity and allows for structural elucidation based on fragmentation patterns.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in acetone or ethyl acetate. Create a series of working standards by diluting the stock solution.
-
Sample Solution: Dissolve the sample in a suitable solvent (e.g., acetone) to a final concentration appropriate for GC-MS analysis (typically in the µg/mL range).
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Condition |
| GC System | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Split/splitless injector |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial: 100°C for 2 minRamp: 15°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-350 |
| Scan Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
Table 4: GC-MS Operating Parameters
3. Data Presentation and Predicted Fragmentation:
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of functional groups.[1] The presence of a sulfur atom will also result in a detectable M+2 isotope peak.
| m/z (Predicted) | Proposed Fragment Ion | Proposed Neutral Loss |
| 258 | [C₇H₆F₄N₂O₂S]⁺ (Molecular Ion) | - |
| 243 | [C₆H₃F₄N₂O₂S]⁺ | •CH₃ |
| 211 | [C₇H₆F₃N₂O₂]⁺ | •SF |
| 195 | [C₆H₃F₄N₂O]⁺ | •OCH₃ |
| 160 | [C₅H₃F₂N₂OS]⁺ | •CHF₂O |
| 145 | [C₄N₂OSF₂]⁺ | •CHF₂O, •CH₃ |
| 69 | [CF₃]⁺ | - |
Table 5: Predicted GC-MS Fragmentation Data
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 100478-25-9 [m.chemicalbook.com]
- 7. This compound | 100478-25-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine for Agrochemical Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and derivatization of 4,6-bis(difluoromethoxy)-2-(methylthio)pyrimidine, a key intermediate in the development of novel agrochemicals. The protocols detailed below are based on established synthetic methodologies for pyrimidine-based herbicides and offer a framework for the creation of new, potentially potent, active ingredients.
Introduction
Pyrimidine derivatives are a cornerstone of the agrochemical industry, with numerous commercial products used as herbicides, fungicides, and insecticides. The unique chemical properties of the pyrimidine scaffold, including its ability to be readily functionalized, make it an ideal template for the design of new active molecules. The introduction of difluoromethoxy groups at the 4 and 6 positions of the pyrimidine ring is a modern strategy to enhance the biological activity and metabolic stability of these compounds. This document focuses on the derivatization of this compound as a platform for generating novel agrochemical candidates.
Synthesis of the Starting Material: this compound
The synthesis of the core scaffold, this compound, is a critical first step. A patented two-stage reaction provides a reliable method for its preparation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented process and outlines the difluoromethoxylation of 2-methylthiobarbituric acid.
Materials:
-
2-Methylthiobarbituric acid
-
Monochlorodifluoromethane (Freon 22)
-
Sodium hydroxide or Potassium hydroxide
-
Inert solvent (e.g., dioxane, N,N-dimethylformamide)
-
Reaction vessel suitable for gas-phase reactions under pressure
Procedure:
First Stage Reaction:
-
In a suitable reaction vessel, charge a portion of the base (sodium hydroxide or potassium hydroxide) and the inert solvent.
-
Simultaneously introduce the remaining portion of the base and monochlorodifluoromethane gas into the vessel containing a suspension of 2-methylthiobarbituric acid.
-
Maintain the reaction temperature between 50°C and 60°C.
-
This stage of the reaction will yield a mixture of 4-difluoromethoxy-6-hydroxy-2-methylthiopyrimidine and the desired this compound.
Second Stage Reaction:
-
To the mixture from the first stage, again simultaneously introduce the base and monochlorodifluoromethane. Alternatively, the base can be charged first, followed by the introduction of monochlorodifluoromethane.
-
Continue the reaction until the conversion to this compound is maximized.
-
Upon completion, the product can be isolated and purified using standard organic chemistry techniques (e.g., extraction, crystallization).
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 51.0% | US Patent 5,071,982 |
| Melting Point | 46.5-49.5 °C | US Patent 5,071,982 |
Derivatization Strategies for Agrochemical Applications
The 2-methylthio group of this compound is the primary site for derivatization. To enhance its reactivity as a leaving group, it is often oxidized to a methylsulfonyl (-SO₂CH₃) group. This is a common and effective strategy in pyrimidine chemistry for the synthesis of herbicidal compounds.
Logical Workflow for Derivatization
Caption: General workflow for the derivatization of the parent pyrimidine.
Key Derivatization Reactions
Two primary classes of derivatives with proven agrochemical potential can be synthesized from the activated methylsulfonyl intermediate: pyrimidinyl ethers and substituted amino pyrimidines.
1. Synthesis of 2-Aryloxy/Alkyloxy-4,6-bis(difluoromethoxy)pyrimidine Derivatives
The displacement of the 2-methylsulfonyl group with an alcohol or a phenol is a well-established method for creating potent herbicides.
This generalized protocol is based on analogous reactions with similar pyrimidine cores.
Materials:
-
4,6-Bis(difluoromethoxy)-2-(methylsulfonyl)pyrimidine (synthesized from the methylthio precursor via oxidation)
-
Substituted phenol or alcohol
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the substituted phenol or alcohol and the base in the anhydrous solvent.
-
To this solution, add 4,6-bis(difluoromethoxy)-2-(methylsulfonyl)pyrimidine.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-100°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
2. Synthesis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine Derivatives
The reaction of the 2-methylsulfonyl intermediate with primary or secondary amines yields another class of potentially active agrochemicals.
This protocol is a general guide for the amination of the pyrimidine core.
Materials:
-
4,6-Bis(difluoromethoxy)-2-(methylsulfonyl)pyrimidine
-
Primary or secondary amine
-
Base (e.g., triethylamine, potassium carbonate) if the amine is used as its salt
-
Solvent (e.g., ethanol, acetonitrile, DMF)
Procedure:
-
Dissolve 4,6-bis(difluoromethoxy)-2-(methylsulfonyl)pyrimidine in the chosen solvent in a reaction flask.
-
Add the amine to the solution. If the amine is in its salt form, add a suitable base to liberate the free amine.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Structure-Activity Relationships (SAR)
While specific SAR data for derivatives of this compound is not extensively published, general principles from related pyrimidine herbicides can be applied to guide the design of new analogs.
-
2-Position Substituent: The nature of the group introduced at the 2-position is critical for biological activity. For 2-aryloxy derivatives, the substitution pattern on the phenyl ring significantly influences herbicidal potency and selectivity. Electron-withdrawing groups on the phenyl ring often enhance activity.
-
Difluoromethoxy Groups: The presence of the 4,6-bis(difluoromethoxy) groups is expected to increase lipophilicity and metabolic stability, potentially leading to improved uptake and persistence of the herbicide in the target weed.
Signaling Pathways and Mode of Action
Many pyrimidine-based herbicides act by inhibiting key enzymes in the biosynthetic pathways of plants. A common target is acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS). ALS is a crucial enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant death.
Caption: Inhibition of the ALS enzyme by pyrimidine herbicides.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of new and effective agrochemicals. By leveraging established synthetic transformations, particularly the oxidation of the methylthio group followed by nucleophilic substitution, researchers can generate a diverse library of compounds for biological screening. The insights into the mode of action of related pyrimidine herbicides provide a rational basis for the design of these new derivatives. The protocols and information presented herein serve as a foundational guide for scientists and professionals in the field of agrochemical research and development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the preparation of the key intermediate, 4,6-dichloro-2-(methylthio)pyrimidine. The second stage is the nucleophilic substitution of the chlorine atoms with difluoromethoxy groups.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine
This section focuses on the preparation of the chlorinated pyrimidine intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 4,6-dichloro-2-(methylthio)pyrimidine?
A1: Common starting materials include 2-thiobarbituric acid, which is first methylated to 2-(methylthio)pyrimidine-4,6-diol, or diethyl malonate, which undergoes a series of reactions including cyclization with thiourea.[1][2] The route starting from 2-thiobarbituric acid is often preferred due to its commercial availability and high-yielding conversion.[3]
Q2: What are the typical chlorinating agents used for this synthesis?
A2: Phosphorus oxychloride (POCl₃) is the most commonly used chlorinating agent for converting the hydroxyl groups of 2-(methylthio)pyrimidine-4,6-diol to chloro groups.[1][2] Oxalyl chloride in the presence of a catalyst is another reported method.[2]
Q3: Is a catalyst necessary for the chlorination step?
A3: Yes, a catalyst is often employed to facilitate the chlorination. N,N-dimethylaniline is frequently mentioned as a catalyst when using phosphorus oxychloride.[1][2]
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Low yield in methylation of 2-thiobarbituric acid | Incomplete deprotonation of 2-thiobarbituric acid. | Ensure the appropriate stoichiometry of the base (e.g., NaOH) is used. The reaction is typically carried out in an aqueous or alcoholic solution.[4] |
| Loss of product during workup. | After the reaction, the product, 2-(methylthio)pyrimidine-4,6-diol, can be precipitated by adjusting the pH and collected by filtration. Ensure the pH is optimized for maximum precipitation. | |
| Incomplete chlorination reaction | Insufficient amount or activity of the chlorinating agent. | Use a sufficient excess of the chlorinating agent, such as POCl₃, which can also serve as the solvent.[1] Ensure the POCl₃ is fresh and has not been decomposed by moisture. |
| Low reaction temperature or insufficient reaction time. | The chlorination reaction often requires heating under reflux.[1] Monitor the reaction progress using a suitable analytical technique like TLC to determine the optimal reaction time. | |
| Ineffective catalyst. | Ensure the catalyst, such as N,N-dimethylaniline, is pure and added in the correct amount. | |
| Formation of dark-colored impurities during chlorination | Decomposition of starting material or product at high temperatures. | While heating is necessary, avoid excessive temperatures. Maintain a controlled reflux. The reaction temperature is typically around 100-110 °C.[1] |
| Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents, as POCl₃ reacts violently with water. | |
| Difficulty in purifying the final chlorinated product | Presence of residual POCl₃. | After the reaction is complete, excess POCl₃ is typically removed by distillation under reduced pressure. |
| Byproducts from side reactions. | Purification can be achieved by recrystallization from a suitable solvent or by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 2-(methylthio)pyrimidine-4,6-diol from 2-Thiobarbituric Acid [4]
-
Suspend 2-thiobarbituric acid (29 g, 200 mmol) in ethanol (300 mL).
-
Add a 2M aqueous solution of sodium hydroxide (110 mL).
-
Slowly add iodomethane (32.64 g, 220 mmol) dropwise at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Warm the mixture to 60 °C and continue stirring for 2 hours.
-
Remove the ethanol by distillation under reduced pressure.
-
Add an appropriate amount of water and cool the mixture in an ice bath for 2 hours.
-
Collect the precipitated solid by filtration, wash with ice water, and dry to obtain 2-(methylthio)pyrimidine-4,6-diol.
Protocol 2: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine [1]
-
Add 2-(methylthio)pyrimidine-4,6-diol to an excess of phosphorus oxychloride (POCl₃), which acts as both the reactant and solvent.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux at 100-110 °C.
-
After the reaction is complete (monitored by TLC), cool the mixture and carefully hydrolyze the excess POCl₃ by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product, for example, by recrystallization, to yield 4,6-dichloro-2-(methylthio)pyrimidine.
Data Presentation
Table 1: Reported Yields for the Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine and its Precursor.
| Reaction Step | Starting Material | Reagents | Yield | Reference |
| Methylation | 2-Thiobarbituric acid | Iodomethane, NaOH, Ethanol | 95% | [4] |
| Cyclization & Methylation | Diethyl malonate, Thiourea, Dimethyl sulfate | NaOEt, NaOH | 76.9% (overall) | [2] |
| Chlorination | 2-(methylthio)pyrimidine-4,6-diol | POCl₃, N,N-dimethylaniline | 40-80% | [1] |
| Chlorination | 2-(methylthio)pyrimidine-4,6-diol | Oxalyl chloride, catalyst | 91.5% | [2] |
Part 2: Synthesis of this compound
This section covers the final difluoromethoxylation step to produce the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the common reagent for introducing the difluoromethoxy group?
A1: Chlorodifluoromethane (ClCF₂H) is a common and relatively inexpensive reagent used for difluoromethoxylation.[5] The reaction is typically carried out in the presence of a base.
Q2: What are the typical reaction conditions for the difluoromethoxylation step?
A2: The reaction is generally performed in a suitable solvent like dioxane in the presence of a base such as sodium hydroxide.[5] The reaction temperature is a critical parameter and is often maintained between 50-70 °C.[5]
Q3: What are the potential side reactions during difluoromethoxylation?
A3: Incomplete reaction can lead to the formation of mono-substituted product, 4-chloro-6-(difluoromethoxy)-2-(methylthio)pyrimidine. Over-reaction or harsh conditions could potentially lead to the decomposition of the pyrimidine ring or side reactions involving the methylthio group.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Low yield of the final product | Inefficient difluoromethoxylation. | Ensure a sufficient amount of chlorodifluoromethane is introduced into the reaction mixture. The base concentration and addition rate are also critical.[5] |
| Loss of product during workup and purification. | The product is an oil at room temperature, which can be purified by vacuum distillation.[5] Ensure the distillation is performed under appropriate pressure and temperature to avoid decomposition. | |
| Formation of mono-substituted byproduct | Insufficient reaction time or amount of difluoromethoxylating agent. | Increase the reaction time and/or the amount of chlorodifluoromethane and base. Monitor the reaction by GC or LC-MS to track the disappearance of the starting material and the mono-substituted intermediate. |
| Reaction does not go to completion | Low reaction temperature. | The reaction temperature should be carefully controlled. A temperature range of 60-70 °C has been reported to be effective.[5] |
| Poor quality of reagents or solvent. | Use dry solvents and high-purity reagents. Moisture can interfere with the reaction. |
Experimental Protocol
Protocol 3: Synthesis of this compound [5]
-
In a suitable reactor, dissolve 2-(methylthio)pyrimidine-4,6-diol (or the chlorinated precursor, with adjustments to the procedure) in dioxane.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to 60-70 °C with stirring.
-
Simultaneously introduce chlorodifluoromethane (ClCF₂H) gas into the reaction mixture over a period of several hours while maintaining the temperature.
-
After the addition is complete, continue stirring at the same temperature for a further 30 minutes.
-
Cool the reaction mixture and adjust the pH to about 6 with sulfuric acid.
-
Filter off the formed inorganic salts.
-
Separate the dioxane layer from the filtrate.
-
Remove the dioxane by distillation.
-
Wash the resulting oil with warm water.
-
Purify the oil by vacuum distillation to obtain this compound.
Data Presentation
Table 2: Reported Yields for the Synthesis of this compound.
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| 2-methylthiobarbituric acid | ClCF₂H, NaOH | Dioxane | 60-70 °C | 57.7% | [5] |
| 2-methylthiobarbituric acid | ClCF₂H, NaOH | Dioxane | 50-60 °C | 53.5% | [5] |
General Troubleshooting Workflow
This decision tree provides a general workflow for troubleshooting low yield issues during the synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 2-(methylthio)pyrimidine-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]
- 5. US5071982A - Process for producing a 4,6-bis(difluoromethoxy)-2-alkylthiopyrimidine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Difluoromethoxylation Reactions
Welcome to the technical support center for the optimization of difluoromethoxylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the difluoromethoxy (-OCF₂H) group in drug discovery?
The difluoromethoxy group is a highly valued structural motif in medicinal chemistry. It can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) functionalities.[1][2] Its unique properties, such as serving as a hydrogen bond donor, can enhance a molecule's binding affinity and specificity to biological targets.[1][3] Furthermore, the incorporation of a difluoromethoxy group can improve a compound's metabolic stability and membrane permeability, which are crucial pharmacokinetic properties.[1][2][3]
Q2: What are the main synthetic strategies for introducing a difluoromethoxy group?
There are several primary strategies for difluoromethoxylation:
-
Nucleophilic Difluoromethoxylation: This approach often involves the generation of a difluorocarbene (:CF₂) intermediate, which then reacts with a nucleophile like a phenol.[4][5] Reagents like sodium chlorodifluoroacetate are commonly used for this purpose.[5]
-
Radical Difluoromethoxylation: This strategy utilizes a difluoromethoxyl radical (•OCF₂H) source.[4][6] Visible light photoredox catalysis is a modern and mild method for generating these radicals from specialized reagents.[4][6][7]
-
Metal-Catalyzed Cross-Coupling: While more common for C-CF₂H bond formation, analogous methods for O-CF₂H bonds are being developed. These reactions typically involve transition metals like copper or palladium to couple a difluoromethyl source with an oxygen nucleophile.[8]
Q3: What is the difference between difluoromethoxylation and difluoromethylation?
Difluoromethoxylation introduces a difluoromethoxy group (-OCF₂H), forming a C-O-CF₂H bond. In contrast, difluoromethylation introduces a difluoromethyl group (-CF₂H), forming a C-CF₂H bond.[2] While both modifications are important in medicinal chemistry, their synthetic approaches and the resulting properties they impart to a molecule can differ significantly.
Q4: Are difluoromethoxylation reagents generally stable?
The stability of difluoromethoxylation reagents varies. Some traditional reagents, like chlorodifluoromethane, can be challenging to handle due to their gaseous nature and environmental impact.[5] However, modern reagents have been developed to be shelf-stable, crystalline solids that are easier and safer to handle in a laboratory setting.[7][9] For example, 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate is a recently developed shelf-stable radical difluoromethoxylating reagent.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | - Ensure the catalyst is from a reliable source and stored under the recommended conditions (e.g., inert atmosphere). - For palladium-catalyzed reactions, ensure the active Pd(0) species is generated. Consider adding a reducing agent if necessary. - For photoredox catalysis, confirm the light source is emitting at the correct wavelength and has sufficient intensity. |
| Poor Reagent Quality | - Use freshly purchased or properly stored difluoromethoxylating reagent. Some reagents can degrade over time. - For reactions generating difluorocarbene in situ, ensure the precursor (e.g., sodium chlorodifluoroacetate) is of high purity. |
| Incorrect Solvent | - Solvent choice is critical. Screen a range of solvents with varying polarities. Anhydrous solvents are often necessary. - Ensure the solvent is thoroughly degassed to remove oxygen, which can quench excited-state photocatalysts or react with radical intermediates. |
| Suboptimal Temperature | - Some reactions require elevated temperatures to proceed at a reasonable rate, while others, particularly photoredox reactions, are performed at room temperature.[4] - Optimize the reaction temperature in increments of 10-20 °C. For highly exothermic reactions, consider cooling. |
| Presence of Inhibitors | - Radical scavengers (e.g., TEMPO, BHT) can inhibit radical-based reactions.[6] Ensure the starting materials and solvent are free from such impurities. - Water or protic impurities can quench anionic intermediates or react with sensitive reagents. Use anhydrous conditions. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Over-reaction/Multiple Additions | - In radical C-H difluoromethoxylation, using a large excess of the (hetero)arene substrate can help minimize the formation of bis(difluoromethoxylated) side products.[4] - Reduce the reaction time or temperature to favor the formation of the desired mono-substituted product. |
| Decomposition of Reagent or Product | - Some difluoromethoxy-containing products may be unstable under the reaction conditions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time before significant degradation occurs. - If the difluoromethoxylating reagent is unstable, consider adding it slowly to the reaction mixture. |
| Competing Reaction Pathways | - For substrates with multiple reactive sites, consider using a protecting group strategy to block unwanted reactivity. - Modifying the catalyst or ligand in metal-catalyzed reactions can sometimes improve regioselectivity. |
Issue 3: Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Atmospheric Contamination | - Reactions sensitive to oxygen or moisture should be performed under a strictly inert atmosphere (e.g., nitrogen or argon). - Use Schlenk techniques or a glovebox for highly sensitive reactions. |
| Variability in Reagent Purity | - Use reagents from the same batch for a series of experiments to minimize variability. - Purify starting materials if their purity is questionable. |
| Inconsistent Light Source | - For photochemical reactions, ensure the distance from the light source to the reaction vessel is consistent. - The output of lamps can decrease over time; monitor the lamp's performance. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key quantitative data for optimizing difluoromethoxylation reactions, drawing from various methodologies.
Table 1: Optimization of Photocatalytic Radical C-H Difluoromethoxylation
Reaction: Benzene + Difluoromethoxylating Reagent -> Difluoromethoxybenzene
| Entry | Photocatalyst (mol%) | Reagent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ru(bpy)₃(PF₆)₂ (5) | Cationic Reagent 1a | MeCN | Room Temp | 70 |
| 2 | Ru(bpy)₃(PF₆)₂ (5) | Cationic Reagent 1a (1 equiv. Benzene) | MeCN | Room Temp | 40 |
| 3 | None | Cationic Reagent 1a | MeCN | Room Temp | No Reaction |
| 4 | Ru(bpy)₃(PF₆)₂ (5) | Cationic Reagent 1a | MeCN | Room Temp (no light) | No Reaction |
Data adapted from studies on radical difluoromethoxylation.[6]
Table 2: Optimization of Nucleophilic Difluoromethoxylation of Phenols
Reaction: 4-Methoxyphenol + Sodium Chlorodifluoroacetate -> 1-(Difluoromethoxy)-4-methoxybenzene
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 100 | 4 | 85 |
| 2 | Cs₂CO₃ | DMF | 100 | 4 | 82 |
| 3 | K₂CO₃ | Acetonitrile | 80 | 12 | 75 |
| 4 | K₂CO₃ | Dioxane | 100 | 12 | 60 |
This table represents typical conditions for difluorocarbene-based O-difluoromethylation of phenols.[5]
Experimental Protocols
Protocol 1: General Procedure for Visible-Light Photoredox-Catalyzed C-H Difluoromethoxylation
This protocol is based on the method developed by Ngai and coworkers for the radical difluoromethoxylation of (hetero)arenes.[4][6]
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the (hetero)arene substrate (0.5 mmol, 1.0 equiv), the cationic difluoromethoxylating reagent (e.g., Reagent 1a, 1.0 mmol, 2.0 equiv), and the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 0.025 mmol, 5 mol%).
-
Add anhydrous acetonitrile (2.0 mL) to the vial.
-
Seal the vial with a cap and place it on a magnetic stir plate.
-
Position the vial approximately 5-10 cm from a blue LED lamp (350 W).
-
Irradiate the reaction mixture at room temperature with vigorous stirring for 12-24 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired difluoromethoxylated product.
Protocol 2: General Procedure for Difluoromethoxylation of Phenols using Sodium Chlorodifluoroacetate
This protocol is a representative procedure for the O-difluoromethylation of phenols via a difluorocarbene intermediate.[5]
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equiv), sodium chlorodifluoroacetate (2.0-3.0 equiv), and a suitable base such as potassium carbonate (2.0-3.0 equiv).
-
Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Major synthetic pathways for difluoromethoxylation.
References
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Common side reactions in the synthesis of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
Technical Support Center: Synthesis of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, divided into the two primary stages of the reaction: pyrimidine ring formation and O-difluoromethylation.
Stage 1: Synthesis of 4,6-dihydroxy-2-(methylthio)pyrimidine
The initial step typically involves the condensation of S-methylisothiourea with a malonic ester, such as diethyl malonate, in the presence of a base.
Question: The yield of the pyrimidine core is low, and I observe multiple spots on my TLC plate.
Answer:
Low yields and the presence of impurities in this stage often stem from incomplete cyclization or side reactions of the starting materials.
Potential Causes and Solutions:
-
Incomplete Cyclization: The condensation reaction to form the pyrimidine ring may not have gone to completion.
-
Solution: Ensure the reaction is heated for a sufficient duration. Monitoring the reaction by TLC is crucial. Consider increasing the reaction temperature or using a higher boiling point solvent if the current conditions are too mild.
-
-
Hydrolysis of Diethyl Malonate: The ester groups of diethyl malonate can be hydrolyzed under basic conditions, especially in the presence of water.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
-
-
Self-condensation of Diethyl Malonate: Under strongly basic conditions, diethyl malonate can undergo self-condensation.
-
Solution: Add the base to the reaction mixture at a controlled rate, and consider running the reaction at a lower temperature initially.
-
-
Incorrect Stoichiometry: An incorrect ratio of S-methylisothiourea to diethyl malonate can lead to the presence of unreacted starting materials and lower yields.
-
Solution: Carefully measure and ensure the correct molar ratios of your reactants.
-
Stage 2: O-Difluoromethylation of 4,6-dihydroxy-2-(methylthio)pyrimidine
This step involves the reaction of the dihydroxy pyrimidine intermediate with a difluoromethylating agent.
Question: My final product is a mixture of the desired product, a mono-difluoromethylated intermediate, and unreacted starting material.
Answer:
Incomplete difluoromethylation is a common issue in this reaction.
Potential Causes and Solutions:
-
Insufficient Difluoromethylating Agent: The stoichiometry of the difluoromethylating agent is critical.
-
Solution: Use a sufficient excess of the difluoromethylating agent. A common starting point is 2.2 to 2.5 equivalents.
-
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for long enough or at a high enough temperature for the second difluoromethylation to occur.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
-
-
Base Strength: The choice and amount of base are crucial for deprotonating the hydroxyl groups.
-
Solution: Ensure a strong enough base is used to fully deprotonate both hydroxyl groups. The pKa of the second hydroxyl group will be higher than the first. Consider using a stronger base or a larger excess of the current base.
-
Question: I am observing a significant amount of a byproduct with a higher molecular weight.
Answer:
This could indicate a side reaction involving the pyrimidine ring or the methylthio group.
Potential Causes and Solutions:
-
N-alkylation: Under certain conditions, alkylation can occur on the ring nitrogens.
-
Solution: Optimize the reaction conditions to favor O-alkylation. This can sometimes be achieved by careful choice of solvent and base.
-
-
Oxidation of the Methylthio Group: The methylthio group can be susceptible to oxidation, especially if oxidizing agents are present or if the reaction is run under air for extended periods at high temperatures.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents are free from oxidizing impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of the 4,6-dihydroxy-2-(methylthio)pyrimidine intermediate?
A1: The most common impurity is often the unreacted starting materials, S-methylisothiourea and diethyl malonate, due to incomplete reaction. Another potential side product is the result of the self-condensation of diethyl malonate.
Q2: I see a byproduct that I suspect is the mono-difluoromethylated pyrimidine. How can I confirm this and how do I get the reaction to go to completion?
A2: You can confirm the presence of the mono-substituted intermediate by mass spectrometry, as it will have a molecular weight corresponding to the addition of one -CHF2 group. To drive the reaction to completion, you can try increasing the equivalents of the difluoromethylating agent, using a stronger base, increasing the reaction temperature, or extending the reaction time.
Q3: Can the methylthio group be cleaved or undergo side reactions during the difluoromethylation step?
A3: The methylthio group is generally stable under many difluoromethylation conditions. However, harsh basic or acidic conditions, or the presence of certain nucleophiles or electrophiles, could potentially lead to its cleavage or modification. It is important to choose reaction conditions that are compatible with this functional group.
Q4: My final product is difficult to purify. What purification techniques are recommended?
A4: Column chromatography on silica gel is a standard method for purifying the final product. A solvent system of ethyl acetate and hexanes is often a good starting point. If the polarity of the desired product and impurities are very similar, reverse-phase chromatography may be a viable alternative. Recrystallization can also be an effective purification method if a suitable solvent is found.
Data Presentation
The following table provides hypothetical data on the effect of different bases on the yield and purity of this compound.
| Entry | Base | Equivalents of Base | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | K2CO3 | 2.5 | 12 | 65 | 85 |
| 2 | Cs2CO3 | 2.5 | 12 | 78 | 92 |
| 3 | NaH | 2.2 | 8 | 85 | 95 |
| 4 | DBU | 3.0 | 10 | 72 | 88 |
This data is illustrative and serves as an example of how reaction conditions can be tabulated for comparison.
Experimental Protocols
Synthesis of 4,6-dihydroxy-2-(methylthio)pyrimidine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (2.2 eq) and anhydrous ethanol.
-
To this solution, add S-methylisothiourea sulfate (1.0 eq) and diethyl malonate (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Add water to the residue and collect the precipitated solid by filtration.
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Wash the solid with water and a small amount of cold ethanol, then dry under vacuum to yield 4,6-dihydroxy-2-(methylthio)pyrimidine.
Synthesis of this compound
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To a dry reaction vessel under an inert atmosphere, add 4,6-dihydroxy-2-(methylthio)pyrimidine (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., NaH, 2.2 eq) portion-wise at 0 °C and stir for 30 minutes.
-
Introduce the difluoromethylating agent (e.g., 2,2-difluoro-2-(fluorosulfonyl)acetic acid, 2.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS until completion (typically 8-12 hours).
-
Cool the reaction mixture and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Purification of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Purification
-
Question: I am experiencing a significant loss of material after performing recrystallization or column chromatography. What are the possible causes and how can I improve my yield?
-
Answer: Low recovery can stem from several factors. For recrystallization, the compound may be overly soluble in the chosen cold solvent. To address this, consider using a solvent mixture (e.g., a solvent in which the compound is soluble and an anti-solvent in which it is not). For column chromatography, aggressive elution systems can lead to the loss of your compound with the solvent front. It is also possible that the compound is adsorbing irreversibly to the silica gel.
Recommendations:
-
Recrystallization: Carefully select your solvent system. A good solvent will dissolve the compound when hot but have low solubility when cold. You can also try seeding the solution with a pure crystal to induce crystallization.
-
Column Chromatography: Use a less polar solvent system for elution and consider deactivating the silica gel with a small amount of triethylamine in your eluent if your compound is basic.
-
Issue 2: Persistent Impurities Detected by NMR or LC-MS
-
Question: After purification, I still observe persistent impurities in my NMR or LC-MS analysis. How can I remove these?
-
Answer: Persistent impurities often have similar polarity or solubility to the desired product. The synthesis of this compound can sometimes result in by-products from incomplete reactions or side reactions.
Potential Impurities:
-
Starting materials: Unreacted 2-methylthiobarbituric acid.
-
Mono-alkylation product: 4-(difluoromethoxy)-6-hydroxy-2-(methylthio)pyrimidine.
-
Over-alkylation products: Further reaction with monochlorodifluoromethane.[1]
Recommendations:
-
Recrystallization: Attempt a second recrystallization with a different solvent system to exploit different solubility properties of the impurities.
-
Column Chromatography: Optimize your mobile phase. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation. Consider using a different stationary phase if silica gel is not providing adequate separation.
-
Issue 3: Oiling Out During Recrystallization
-
Question: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
-
Answer: "Oiling out" occurs when the compound's solubility at a certain temperature is exceeded, but the conditions are not favorable for crystal lattice formation. This is common when the solution is cooled too quickly or if the concentration of the solute is too high.
Recommendations:
-
Slow down the cooling process. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.
-
Use a more dilute solution.
-
Try a different solvent or a solvent mixture.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Add a seed crystal of the pure compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for this compound?
A1: The two primary and most effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the scale of your synthesis and the nature of the impurities.
Q2: What is a good starting point for a recrystallization solvent?
A2: Based on solvents used in its synthesis, good starting points for recrystallization include alcohols (methanol, ethanol, isopropanol), ketones (acetone, methyl ethyl ketone), ethers (diethyl ether, dioxane, tetrahydrofuran), or mixtures of these with non-polar anti-solvents like hexanes.[1] A screening of several solvent systems is recommended to find the optimal one for your specific impurity profile.
Q3: What are the recommended conditions for column chromatography?
A3: For silica gel column chromatography, a good starting mobile phase would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common and efficient method for monitoring the separation. Use the same solvent system for TLC as you are using for the column. Staining with potassium permanganate or visualization under UV light can help identify the spots.
Q5: What is the expected melting point of pure this compound?
A5: The reported melting point for this compound is in the range of 47°C to 49.5°C.[1] A sharp melting point within this range is a good indicator of high purity.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆F₄N₂O₂S | |
| Molecular Weight | 258.19 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 47 - 49.5 °C | [1] |
Table 2: Suggested Solvents for Purification
| Purification Method | Recommended Solvents | Comments |
| Recrystallization | Methanol, Ethanol, Isopropanol, Acetone, Dioxane, Hexane/Ethyl Acetate mixtures | Solvent choice depends on the specific impurities. A solvent screen is advised. |
| Column Chromatography | Hexanes/Ethyl Acetate, Heptane/Ethyl Acetate, Dichloromethane/Hexanes | Start with a low polarity mixture and gradually increase the polarity. |
Experimental Protocols
Protocol 1: Recrystallization
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Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol).
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed bed without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the column.
-
Elution: Begin eluting with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Overcoming challenges in the purification of fluorinated pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common challenges encountered during the purification of fluorinated pyrimidines. The information is presented in a question-and-answer format for easy navigation and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing low recovery of my fluorinated pyrimidine after silica gel column chromatography. What are the possible causes and solutions?
A: Low recovery during silica gel chromatography can be attributed to several factors:
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Compound Instability: Fluorinated pyrimidines can sometimes be unstable on silica gel.[1] If you suspect your compound is degrading, consider using a less acidic stationary phase like alumina or a bonded-phase silica.
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Irreversible Adsorption: The polar nature of the pyrimidine ring and the fluorine substituents can lead to strong, sometimes irreversible, binding to the acidic silica surface.
-
Solution: Try adding a small amount of a competitive polar modifier to your mobile phase, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds. This can help to reduce tailing and improve recovery.
-
-
Improper Solvent System: If the mobile phase is not strong enough (too non-polar), your compound will not elute efficiently.
-
Solution: Systematically increase the polarity of your eluent. Use Thin Layer Chromatography (TLC) to find an appropriate solvent system that gives your target compound a retention factor (Rf) of around 0.2-0.4 for good separation.[2]
-
Q2: My fluorinated pyrimidine co-elutes with a closely related impurity during column chromatography. How can I improve the separation?
A: Co-elution of impurities with similar polarities to the desired product is a common challenge.[1] Here are several strategies to enhance separation:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can often improve the resolution between closely eluting compounds.
-
Alternative Solvent Systems: Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system, which offers different selectivity.[2]
-
-
Alternative Chromatography Techniques:
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) often provides superior resolution compared to flash chromatography.[1]
-
Fluorinated Stationary Phases: Consider using HPLC columns with fluorinated stationary phases, such as Pentafluorophenyl (PFP) or other perfluoroalkyl phases. These phases can offer unique selectivity for fluorinated compounds, leading to different elution orders and improved separation from non-fluorinated or differently fluorinated impurities.[3][4]
-
-
Recrystallization: If your compound is a solid, recrystallization can be a powerful technique to remove impurities with different solubilities.
Q3: I am struggling to achieve high purity of my fluorinated pyrimidine by recrystallization. What can I do?
A: Recrystallization success depends heavily on the solvent choice and the impurity profile.
-
Solvent Selection: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. A systematic solvent screen is recommended.
-
Seeding: If your compound is slow to crystallize, adding a small seed crystal of the pure compound can help to initiate crystallization.
-
Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals. Avoid crashing the product out of solution by cooling too rapidly.
-
Washing: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Multiple Recrystallizations: For highly impure samples, multiple recrystallizations may be necessary to achieve the desired purity.[5]
Q4: My final fluorinated pyrimidine product shows unexpected peaks in the NMR or LC-MS analysis. What are common impurities I should look for?
A: The impurity profile can vary depending on the synthetic route. However, some common impurities in the synthesis of fluorinated pyrimidines like 5-Fluorouracil (5-FU) and its prodrug Capecitabine include:
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis.
-
Isomers: Positional isomers can form depending on the regioselectivity of the reaction.[1]
-
Degradation Products: Fluorinated pyrimidines can be susceptible to hydrolysis or other degradation pathways, especially under harsh purification conditions. For Capecitabine, impurities such as 5'-deoxy-5-fluorocytidine and 5'-deoxy-5-fluorouridine have been identified.[6][7]
-
Related Substances: For 5-FU, common impurities can include uracil, barbituric acid, and 5-chlorouracil.[8][9][][11]
A summary of known impurities for Capecitabine is provided in the table below.
Quantitative Data Summary
Table 1: HPLC Method Parameters for 5-Fluorouracil Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Nova-park C18 (3.9 x 150 mm, 4.6 µm) | RP C18 | C18 LiChrospher® 100 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 5 mmol/L KH2PO4 (pH 6.0) – methanol (96:4, v/v)[12] | Acetonitrile and water (10:90, v/v)[13] | HPLC water[14] |
| Flow Rate | 1.0 mL/min[12] | 1.0 mL/min[13] | 1.0 mL/min[14] |
| Detection | 254 nm[12] | 265 nm[13] | 269 nm[14] |
| Linearity Range | 0.1 - 100 µg/mL[12] | 0.1 - 10 µg/mL[13] | 1 - 10 µg/mL[14] |
| LOD | - | 10.86 ng/mL[13] | 0.007108 µg/mL[14] |
| LOQ | 0.10 µg/mL (in injection), 0.85 µg/mL (in serum)[12] | 32.78 ng/mL[13] | 0.021539 µg/mL[14] |
Table 2: Common Impurities of Capecitabine
| Impurity Name | Molecular Formula | Molecular Weight |
| Capecitabine EP Impurity A | - | - |
| Capecitabine EP Impurity C | - | - |
| Capecitabine EP Impurity D | - | - |
| Capecitabine EP Impurity E | - | - |
| Capecitabine EP Impurity G | - | - |
| 5'-Deoxy-5-fluorocytidine[6][7] | C9H12FN3O4 | 245.21 |
| 5'-Deoxy-5-fluorouridine[6][7] | C9H11FN2O5 | 246.19 |
| Capecitabine 2-O-BDR Impurity[15] | C20H30FN3O9 | 475.47 |
| 3'-O-(5'-Deoxy-α-D-ribofuranosyl) Capecitabine[15] | C20H30FN3O9 | 475.47 |
Note: Structures for some EP impurities are proprietary and not publicly available.
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Solvent System Selection: Utilize Thin Layer Chromatography (TLC) to identify a suitable solvent system. The ideal system will show good separation between your target compound (Rf ≈ 0.2-0.4) and any impurities. Common systems include hexane/ethyl acetate and dichloromethane/methanol.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude fluorinated pyrimidine in a minimal amount of the mobile phase. If the compound has low solubility, it can be adsorbed onto a small amount of silica gel (dry loading) and then carefully added to the top of the column.
-
Elution: Begin elution with the determined mobile phase. If using a gradient, gradually increase the polarity of the solvent mixture to elute compounds of increasing polarity. Collect fractions and monitor by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated pyrimidine.
Protocol 2: General Procedure for Purification by Recrystallization
-
Dissolution: In a flask, add the crude fluorinated pyrimidine and a small amount of an appropriate recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Purification of Gemcitabine Hydrochloride
This protocol is adapted from a patented method for purifying gemcitabine hydrochloride to a high purity of approximately 99%.[16]
-
Dissolution: Dissolve a 1:1 α/β anomeric mixture of crude gemcitabine hydrochloride in hot water.
-
Precipitation: While heating the aqueous solution to a boil under reflux, add acetone.
-
Crystallization: Cool the solution to a temperature between -10 to 50 °C to induce precipitation of gemcitabine hydrochloride.
-
Isolation: Collect the precipitate by filtration.
-
Re-purification: Repeat the dissolution, precipitation, and isolation steps to further enhance the purity of the gemcitabine hydrochloride.
Visualizations
Caption: General experimental workflow for the purification of fluorinated pyrimidines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Fluorouracil EP Impurity A | 67-52-7 | SynZeal [synzeal.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. jfda-online.com [jfda-online.com]
- 13. scielo.br [scielo.br]
- 14. Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil - Int J Pharm Chem Anal [ijpca.org]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. RU2345087C2 - Method of obtaining and purification gemcitabine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
Welcome to the technical support center for the synthesis of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis, troubleshoot common issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most commonly cited starting material is 2-methylthiobarbituric acid. This is then reacted with a difluoromethylating agent to introduce the two difluoromethoxy groups.
Q2: What type of difluoromethylating agent is typically used?
A2: A common and effective difluoromethylating agent for this synthesis is monochlorodifluoromethane (ClCHF₂).
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is generally carried out in an inert solvent, such as dioxane, in the presence of a base. The reaction temperature and pressure may vary depending on the scale of the synthesis.
Q4: What is a typical yield for this reaction?
A4: A reported yield for the synthesis of this compound from 2-methylthiobarbituric acid is approximately 57.7%.[1] However, yields can vary depending on the specific reaction conditions and scale.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.
Q6: What are the key safety precautions to consider during this synthesis?
A6: Monochlorodifluoromethane is a gas and should be handled in a well-ventilated fume hood with appropriate safety equipment. Dioxane is a flammable and potentially carcinogenic solvent, so proper personal protective equipment (PPE) and handling procedures are essential. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive or degraded difluoromethylating agent. 2. Insufficient base to deprotonate the dihydroxy pyrimidine. 3. Reaction temperature is too low. 4. Presence of water in the reaction mixture. | 1. Use a fresh or properly stored cylinder of monochlorodifluoromethane. 2. Ensure the use of a sufficient molar excess of a strong enough base. 3. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. 4. Use anhydrous solvents and reagents. |
| Formation of mono-difluoromethoxy byproduct | Incomplete reaction; insufficient reaction time or difluoromethylating agent. | 1. Increase the reaction time. 2. Increase the amount of monochlorodifluoromethane. 3. Monitor the reaction by TLC or HPLC until the starting material is fully consumed. |
| Presence of unreacted starting material | 1. Insufficient reaction time. 2. Poor solubility of the starting material. | 1. Extend the reaction duration. 2. Consider using a co-solvent to improve the solubility of 2-methylthiobarbituric acid. |
| Product is an oil instead of a solid | Presence of impurities or residual solvent. | 1. Purify the product using column chromatography. 2. Ensure all solvent is removed under high vacuum. 3. Attempt to crystallize the oil from a suitable solvent system (e.g., n-pentane). |
| Difficulty in isolating the product | The product may be soluble in the aqueous phase during workup. | Minimize the volume of the aqueous phase during extraction and perform multiple extractions with an organic solvent like dichloromethane. |
Experimental Protocols
Synthesis of this compound
This protocol is based on established patent literature and is intended for laboratory-scale synthesis.[1] Optimization may be required for scale-up.
Materials:
-
2-Methylthiobarbituric acid
-
Monochlorodifluoromethane (ClCHF₂)
-
Sodium Hydroxide (NaOH) or other suitable base
-
Dioxane (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve 2-methylthiobarbituric acid and a molar excess of base in anhydrous dioxane.
-
Cool the mixture to the desired temperature (e.g., 0-10 °C).
-
Slowly bubble monochlorodifluoromethane gas into the stirred reaction mixture. The reaction is exothermic, so maintain the temperature with a cooling bath.
-
Monitor the reaction progress by TLC or HPLC. Continue the addition of monochlorodifluoromethane until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product into dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or crystallization.
Quantitative Data
| Parameter | Value | Reference |
| Reported Yield | 57.7% | [1] |
| Purity (Commercial) | >98.0% (GC) | |
| Melting Point | 47-49 °C | [1] |
| Boiling Point | 104-109 °C at 70 mmHg | [1] |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Logical Relationship of Troubleshooting
Caption: A diagram showing the logical flow from a common problem to its potential causes and solutions.
References
Catalyst selection for the synthesis of difluoromethoxylated pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of difluoromethoxylated pyrimidines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the difluoromethoxylation of pyrimidines?
A1: The primary catalytic systems for introducing the difluoromethoxy group onto a pyrimidine ring involve transition metal catalysis and photoredox catalysis. Commonly employed methods include:
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Copper-catalyzed cross-coupling reactions: These reactions often utilize a copper(I) source and a suitable ligand to couple a pyrimidine substrate with a difluoromethoxylating agent.
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Iron-catalyzed reactions: Iron catalysts are a cost-effective and less toxic alternative to other transition metals and have shown promise in radical-mediated difluoromethoxylation.[1][2][3][4]
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Photoredox catalysis: This approach uses visible light to initiate the reaction, often under mild conditions, making it suitable for late-stage functionalization of complex molecules.[5][6][7]
Q2: How do I choose the best catalyst for my specific pyrimidine substrate?
A2: The choice of catalyst depends on several factors, including the electronic properties of your pyrimidine substrate, the presence of functional groups, and the desired regioselectivity.
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For electron-deficient pyrimidines: Copper-catalyzed methods are often effective.
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For substrates with sensitive functional groups: Photoredox catalysis under mild conditions may be the preferred choice to avoid degradation.
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For achieving specific regioselectivity: The catalyst and ligand system must be carefully selected. For instance, in pyridine systems, regioselectivity can be switched between the meta and para positions by altering the reaction conditions and the form of the substrate (neutral vs. pyridinium salt).[8][9][10]
Q3: What are the common sources of the difluoromethoxy group?
A3: A variety of reagents can serve as the source of the difluoromethoxy moiety. The choice of reagent is often dictated by the chosen catalytic system and the reaction mechanism. Common sources include difluoromethyl 2-pyridyl sulfone and other bench-stable fluoroalkyl sulfone reagents.[1][2][4]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My difluoromethoxylation reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in difluoromethoxylation reactions can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Possible Causes & Troubleshooting Steps:
-
Catalyst Inactivity:
-
Solution: Ensure the catalyst is active. For air- or moisture-sensitive catalysts, use freshly opened bottles or store them under an inert atmosphere. If using a reusable catalyst, it may require regeneration.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: The reaction may require a higher temperature to overcome the activation energy. Conversely, some reactions, particularly those involving radical intermediates, may benefit from lower temperatures to improve selectivity and reduce side reactions.[9] Experiment with a range of temperatures.
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Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at different time points.
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Solvent: The polarity and solubility of all reactants in the chosen solvent are crucial. Difluoromethanol, for instance, is highly polar, and all components must be adequately solubilized for the reaction to proceed efficiently.[11] Consider screening different solvents.
-
-
Reagent Instability or Impurity:
-
Solution: Use high-purity, anhydrous reagents and solvents. Some difluoromethoxylating agents can be unstable, so it's advisable to use fresh reagents.
-
-
Poor Substrate Reactivity:
-
Electron-deficient substrates: May perform poorly in some copper-catalyzed systems due to competing protodeiodination.[12]
-
Steric Hindrance: Bulky substituents on the pyrimidine ring may hinder the approach of the catalyst or the difluoromethoxylating agent. Consider using a less sterically hindered substrate if possible.
-
Issue 2: Poor Regioselectivity
Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the difluoromethoxylation?
A: Achieving high regioselectivity is a common challenge in the functionalization of heterocyclic compounds like pyrimidines.
Strategies to Improve Regioselectivity:
-
Choice of Catalyst and Ligand:
-
The ligand coordinated to the metal center plays a critical role in directing the catalyst to a specific position on the pyrimidine ring. Screen a variety of ligands to find the one that provides the best selectivity for your substrate.
-
-
Directing Groups:
-
The presence of directing groups on the pyrimidine ring can significantly influence the position of functionalization.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.[9]
-
Additives: The addition of acids or bases can alter the electronic properties of the substrate and influence the regiochemical outcome. For example, in pyridine C-H functionalization, the selectivity can be switched from the meta to the para position by transforming the pyridine into a pyridinium salt with an acid.[8][9][10]
-
Issue 3: Formation of Side Products
Q: I am observing significant formation of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
A: The formation of side products can complicate purification and reduce the yield of the desired difluoromethoxylated pyrimidine.
Common Side Reactions and Mitigation Strategies:
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Homocoupling of the Pyrimidine Substrate:
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Cause: This can occur, especially in cross-coupling reactions, if the oxidative addition of the pyrimidine to the catalyst is followed by reaction with another molecule of the pyrimidine instead of the difluoromethoxylating agent.
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Solution: Adjust the stoichiometry of the reactants, particularly the concentration of the difluoromethoxylating agent. A slow addition of the pyrimidine substrate can sometimes minimize this side reaction.
-
-
Decomposition of the Difluoromethoxylating Agent:
-
Cause: Some difluoromethoxylating agents can be thermally or chemically unstable, leading to the formation of undesired byproducts.
-
Solution: Use milder reaction conditions (lower temperature, less reactive catalyst). Ensure the purity of the reagent and handle it according to the supplier's recommendations.
-
-
Protodehalogenation (for halopyrimidine substrates):
-
Cause: In reactions involving halopyrimidines, the halogen can be replaced by a hydrogen atom from the solvent or other reagents.
-
Solution: Use anhydrous solvents and reagents. The choice of base can also be critical in minimizing this side reaction.
-
Data Presentation: Catalyst Performance Comparison
The following table summarizes quantitative data for different catalytic systems used in difluoromethylation and difluoromethoxylation reactions of aromatic and heteroaromatic compounds. Note: Direct comparative data for the difluoromethoxylation of a single pyrimidine substrate under various catalytic systems is limited in the literature. This table provides a general overview of catalyst performance from related reactions.
| Catalyst System | Substrate Type | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| Copper-Catalyzed | ||||||
| CuI | Aryl Iodides | (DMPU)₂Zn(CF₂H)₂ | DMF | 80 | 70-95 | [12] |
| Cu₂O | Allylic Alcohols | BrCF₂CO₂Et | DCE | 60 | 65-88 | [13] |
| Cu(OAc)₂ | Coumarins | RCF₂I | DCE | 120 (MW) | 55-85 | [13] |
| Iron-Catalyzed | ||||||
| Fe(acac)₃ | Arylzincs | 2-PySO₂CF₂H | THF | -40 | 75-92 | [1][2][4] |
| Fe(OAc)₂ | Acrylamides | PhI(OCOCF₂H)₂ | - (Ball-milling) | RT | up to 85 | [3] |
| Photoredox Catalysis | ||||||
| Rose Bengal | Heteroarenes | CF₂HSO₂Na | DMSO | RT | 57-92 | [6][7] |
| fac-Ir(ppy)₃ | Trifluoromethylarenes | 4-Hydroxythiophenol | DCE | RT | 62 | [14] |
Experimental Protocols
General Procedure for Iron-Catalyzed Difluoromethylation of Arylzincs[1][2][4]
-
To a solution of the arylzinc reagent in anhydrous THF, add Fe(acac)₃ (5 mol%).
-
Cool the mixture to -40 °C.
-
Slowly add a solution of difluoromethyl 2-pyridyl sulfone (1.2 equivalents) in anhydrous THF to the reaction mixture.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Organic Photoredox-Catalyzed C-H Difluoromethylation of Heterocycles[6][7]
-
In a reaction vessel, combine the heterocyclic substrate (1.0 equivalent), sodium difluoromethanesulfinate (CF₂HSO₂Na, 2.0-4.0 equivalents), and Rose Bengal (2-5 mol%).
-
Add anhydrous DMSO as the solvent.
-
Seal the vessel and irradiate the mixture with green LEDs at room temperature.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired difluoromethylated heterocycle.
Visualizations
Caption: Catalyst selection workflow for pyrimidine difluoromethoxylation.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. Ball‐Milling Assisted Iron‐Catalyzed Difluoromethylation Toward the Synthesis of Valuable Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Fluorination Processes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing highly exothermic fluorination reactions. Fluorination is a powerful tool in medicinal chemistry and drug development, but the high reactivity of many fluorinating agents necessitates careful planning and execution to prevent thermal runaways and ensure reproducible results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these sensitive experiments.
Frequently Asked-Questions (FAQs)
Q1: Why are fluorination reactions often highly exothermic?
A: The high exothermicity of many fluorination reactions stems from the formation of the exceptionally strong carbon-fluorine (C-F) bond, which releases a significant amount of energy. The bond dissociation energy of a C-F bond is one of the highest in organic chemistry. This energy release, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially resulting in a dangerous thermal runaway.[1] Reactions with highly reactive agents like elemental fluorine can be particularly difficult to control and may even be explosive at room temperature.[1]
Q2: What are the primary hazards associated with common fluorinating agents?
A: Many common fluorinating agents are hazardous and require specialized handling procedures. For instance, diethylaminosulfur trifluoride (DAST) is thermally unstable and can detonate at elevated temperatures. It is also corrosive and reacts violently with water. Similarly, electrophilic fluorinating agents like Selectfluor™ can react exothermically with certain solvents such as DMF, pyridine, and DMSO.[2] It is crucial to consult the Safety Data Sheet (SDS) for each specific reagent and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q3: How can I minimize the risk of a thermal runaway reaction?
A: Preventing thermal runaway involves a multi-faceted approach focused on controlling the reaction rate and heat generation. Key strategies include:
-
Slow Reagent Addition: Adding the fluorinating agent slowly and in a controlled manner allows for the dissipation of heat as it is generated.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature to detect any unexpected exotherms.
-
Adequate Cooling: Ensure an efficient cooling system is in place to maintain the desired reaction temperature.
-
Proper Solvent Selection: Use anhydrous, non-reactive solvents that are compatible with the chosen fluorinating agent.[2]
-
Scale-up Precautions: When scaling up a reaction, never increase the scale by more than threefold in a single step and conduct a thorough risk assessment before each increase.[3][4]
Q4: What is the role of continuous flow chemistry in managing exothermic fluorination reactions?
A: Continuous flow chemistry offers significant safety advantages for handling hazardous and exothermic reactions.[1] The small reactor volumes and high surface-area-to-volume ratio allow for excellent heat transfer and precise temperature control, minimizing the risk of thermal runaway.[1] This technology also reduces operator exposure to hazardous materials as the reaction is contained within a closed system.
Troubleshooting Guides
Issue 1: Reaction is too exothermic and difficult to control.
| Possible Cause | Solution |
| Reagent addition is too fast. | Add the fluorinating agent dropwise or via a syringe pump over an extended period. |
| Inadequate cooling. | Use a larger cooling bath or a more efficient cryostat. Ensure good thermal contact between the reaction vessel and the cooling medium. |
| High reaction concentration. | Dilute the reaction mixture with more of the appropriate anhydrous solvent. |
| Incompatible solvent. | Review the literature to ensure the solvent is not known to react exothermically with the fluorinating agent.[2] |
Issue 2: Low or no product yield.
| Possible Cause | Solution |
| Deactivated fluorinating agent. | Use a fresh bottle of the reagent. Some fluorinating agents are sensitive to moisture and can degrade over time. |
| Sub-optimal reaction temperature. | The reaction may require heating to proceed. Increase the temperature gradually while carefully monitoring for any exotherm. Conversely, for some sensitive substrates, a lower temperature may be necessary to prevent byproduct formation.[2] |
| Inappropriate solvent. | Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions.[2] |
| Insufficient reagent. | Increase the molar equivalents of the fluorinating agent. |
Issue 3: Formation of multiple products or side reactions.
| Possible Cause | Solution |
| Reaction temperature is too high. | Lower the reaction temperature to favor the desired reaction pathway. |
| Incorrect choice of fluorinating agent. | Different fluorinating agents have different selectivities. Consider a milder or more selective reagent. |
| Presence of moisture. | Ensure all glassware is rigorously dried and that anhydrous solvents are used. Moisture can lead to the formation of byproducts. |
Quantitative Data on Fluorination Reactions
The following tables provide a summary of typical reaction conditions and yields for common fluorination procedures. Note that optimal conditions will vary depending on the specific substrate.
Table 1: Deoxyfluorination of Alcohols with DAST
| Substrate Type | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Primary Alcohol | -78 to rt | 1 - 4 h | 70 - 95 | [5] |
| Secondary Alcohol | -78 to rt | 1 - 4 h | 60 - 90 | [5] |
| Tertiary Alcohol | 0 to rt | 2 - 24 h | 40 - 80 | [5] |
| α-hydroxy-β-ketoester | rt | 15 min - 40 h | 85 - 95 | [5] |
Table 2: Electrophilic Fluorination of Ketones with Selectfluor™
| Substrate Type | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| β-Diketone | 40 | 24 h | up to 99 | [6] |
| α-Substituted β-Diketone | 40 | 24 h | 74 - 99 | [6] |
| Isoxazole | 80 | 24 h | up to 95 | [6] |
| Electron-rich Aromatics | rt | 1 - 12 h | 60 - 90 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of a Secondary Alcohol using DAST
Materials:
-
Secondary alcohol (1.0 mmol)
-
Diethylaminosulfur trifluoride (DAST) (1.2 mmol, 1.2 equiv.)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet
-
Syringe and needle
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the secondary alcohol and anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST dropwise to the stirred solution via syringe over 15-20 minutes.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Electrophilic α-Fluorination of a Ketone using Selectfluor™
Materials:
-
Ketone (1.0 mmol)
-
Selectfluor™ (1.1 mmol, 1.1 equiv.)
-
Anhydrous acetonitrile (5 mL)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the ketone in anhydrous acetonitrile.
-
Add Selectfluor™ to the solution in one portion while stirring at room temperature.
-
Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 1-2 hours.[2]
-
Once the reaction is complete, quench by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Visualizations
The following diagrams illustrate key workflows and logical relationships for managing exothermic fluorination reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative analysis of different synthetic routes to 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of the primary synthetic routes to 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. We will delve into two main strategies, presenting a side-by-side comparison of their performance based on available experimental data.
Synthetic Route Overview
The synthesis of this compound predominantly follows two pathways, both originating from precursors derived from thiourea and a malonic acid derivative. The key transformation in both routes is the introduction of the two difluoromethoxy groups.
Route 1: Direct Difluoromethylation of a Barbituric Acid Derivative
This approach involves the direct, one-pot difluoromethylation of 2-methylthiobarbituric acid. This method is attractive due to its convergent nature, aiming to install both difluoromethoxy groups in a single step.
Route 2: Stepwise Difluoromethylation via a Dichloropyrimidine Intermediate
This alternative strategy employs a more linear approach, starting with the chlorination of 2-methylthiobarbituric acid to form 4,6-dichloro-2-(methylthio)pyrimidine. This is followed by a sequential process of selective hydrolysis, difluoromethylation, a second hydrolysis (or equivalent reaction), and a final difluoromethylation to yield the target compound.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the two synthetic routes, based on published experimental findings.
| Parameter | Route 1: Direct Difluoromethylation | Route 2: Stepwise Difluoromethylation |
| Starting Material | 2-Methylthiobarbituric Acid | 2-Methylthiobarbituric Acid |
| Key Intermediates | - | 4,6-dichloro-2-(methylthio)pyrimidine, 4-chloro-6-hydroxy-2-(methylthio)pyrimidine, 4-chloro-6-difluoromethoxy-2-(methylthio)pyrimidine, 4-hydroxy-6-difluoromethoxy-2-(methylthio)pyrimidine |
| Overall Yield | ~58%[1] | Not explicitly reported, estimated based on similar transformations |
| Number of Steps | 2 (from thiobarbituric acid) | 5 (from thiobarbituric acid) |
| Key Reagents | Chlorodifluoromethane, NaOH, Dioxane[1] | POCl₃, NaOH, Chlorodifluoromethane |
| Reaction Conditions | 60-70°C, 4 hours (Difluoromethylation)[1] | Reflux for chlorination, varied for other steps |
Experimental Protocols
Route 1: Direct Difluoromethylation of 2-Methylthiobarbituric Acid
Step 1: Synthesis of 2-Methylthiobarbituric Acid
-
This intermediate can be synthesized from 2-thiobarbituric acid via methylation.[2]
Step 2: Synthesis of this compound [1]
-
A solution of 2-methylthiobarbituric acid (0.4 mol) is prepared in dioxane (400 ml) and an aqueous solution of sodium hydroxide (40 V%, 80 ml).
-
The mixture is heated to 60°C to facilitate dissolution.
-
While maintaining the temperature between 60°C and 70°C, an additional portion of 40 V% aqueous sodium hydroxide (200 ml) is added dropwise over 4 hours.
-
Simultaneously, monochlorodifluoromethane gas is introduced into the reaction mixture at a controlled rate.
-
After the reaction is complete, the formed inorganic salts are removed by filtration.
-
The dioxane layer is separated from the filtrate.
-
Dioxane is removed by distillation, and the resulting yellow oil is washed with warm water (50°C).
-
The final product is purified by distillation under reduced pressure to yield this compound as a yellow oil, which crystallizes upon standing.
Route 2: Stepwise Difluoromethylation via a Dichloropyrimidine Intermediate
Step 1: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine
-
2-Methylthiobarbituric acid is treated with phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat solution at reflux, to yield 4,6-dichloro-2-(methylthio)pyrimidine.
Step 2: Synthesis of 4-chloro-6-hydroxy-2-(methylthio)pyrimidine
-
Selective hydrolysis of one of the chloro groups of 4,6-dichloro-2-(methylthio)pyrimidine is required. This can be achieved by carefully controlling the reaction conditions, such as using a stoichiometric amount of a hydroxide base at a controlled temperature. While a direct protocol for this specific transformation is not detailed in the searched literature, analogous reactions on similar pyrimidine systems suggest its feasibility.
Step 3: Synthesis of 4-chloro-6-difluoromethoxy-2-(methylthio)pyrimidine
-
The hydroxyl group of 4-chloro-6-hydroxy-2-(methylthio)pyrimidine is then subjected to difluoromethylation, likely using a reagent such as chlorodifluoromethane in the presence of a base.
Step 4: Synthesis of 4-hydroxy-6-difluoromethoxy-2-(methylthio)pyrimidine
-
The remaining chloro group is converted to a hydroxyl group. A potential method mentioned in the literature for a similar transformation involves reaction with sodium nitrite in dimethylformamide.
Step 5: Synthesis of this compound
-
The final step involves the difluoromethylation of the newly introduced hydroxyl group to afford the target product.
Comparative Analysis and Logical Workflow
Figure 1: Comparative workflow of synthetic routes to this compound.
Conclusion
Based on the available literature, Route 1, the direct difluoromethylation of 2-methylthiobarbituric acid, appears to be the more efficient and well-documented synthetic strategy. It offers a higher overall yield in fewer steps, which is advantageous for both laboratory-scale synthesis and potential industrial applications. While Route 2 presents a plausible alternative, the lack of detailed experimental data for each step makes a direct and robust comparison challenging. Further research and process optimization would be required to fully evaluate the viability of the stepwise approach. For researchers seeking a reliable and high-yielding method, the direct difluoromethylation route is the recommended starting point.
References
Efficacy of Novel 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine Herbicides Compared to Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous evolution of herbicide resistance in weed populations necessitates the discovery and development of novel herbicidal compounds with diverse modes of action. Pyrimidine derivatives have historically been a rich source of effective herbicides. This guide provides a comparative overview of the potential efficacy of a novel class of herbicides, 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine derivatives, against established commercial standards.
Due to the novelty of this specific chemical class, direct comparative studies with commercial benchmarks are not yet publicly available. Therefore, this guide presents a framework for such a comparative evaluation, including detailed experimental protocols and illustrative data based on the known performance of structurally related pyrimidine herbicides. The information herein is intended to serve as a foundational resource for researchers initiating efficacy studies on this and similar novel herbicidal compounds.
Hypothesized Mode of Action
Many pyrimidine-based herbicides are known to target key enzymes in essential plant metabolic pathways. Based on the structural motifs of this compound, a likely mode of action is the inhibition of Acetolactate Synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant cell growth and death.
Antifungal spectrum of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine derivatives
Researchers in drug development are increasingly turning their attention to pyrimidine derivatives for their potential as potent antifungal agents. This guide provides a comparative overview of the antifungal spectrum of various substituted pyrimidine derivatives, drawing on available experimental data. While specific data on 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine derivatives remains limited in publicly accessible research, this guide will focus on structurally related pyrimidine compounds and compare their efficacy against established antifungal agents.
In Vitro Antifungal Activity of Pyrimidine Derivatives
Recent studies have highlighted the promising antifungal activity of novel pyrimidine derivatives against a range of phytopathogenic fungi. The data presented below summarizes the inhibitory effects of these compounds compared to commercially available fungicides.
| Compound/Drug | Fungal Strain | EC50 (µg/mL) | Inhibition Rate (%) at 50 µg/mL | Reference |
| Novel Pyrimidine Derivative (5o) | Phomopsis sp. | 10.5 | 100 | [1][2] |
| Pyrimethanil (Control) | Phomopsis sp. | 32.1 | 85.1 | [1][2] |
| Novel Pyrimidine Derivative (5f) | Phomopsis sp. | Not Reported | 100 | [1][2] |
| Novel Pyrimidine Derivative (5p) | Phomopsis sp. | Not Reported | 93.4 | [1] |
| Novel Pyrimidine Derivative (5n) | Phomopsis sp. | Not Reported | 91.8 | [1] |
| Novel Pyrimidine Derivative (5o) | Botryosphaeria dothidea | Not Reported | 88.5 | [1] |
| Pyrimethanil (Control) | Botryosphaeria dothidea | Not Reported | 84.4 | [1] |
| Novel Pyrimidine Derivative (5n) | Botryosphaeria dothidea | Not Reported | 84.1 | [1] |
| Novel Pyrimidine Derivative (5i) | Botryosphaeria dothidea | Not Reported | 82.1 | [1] |
| Novel Pyrimidine Derivative (5l) | Botryosphaeria dothidea | Not Reported | 81.1 | [1] |
Note: Compound 5o is identified as 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide. Compound 5f is 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide.[1][2]
Broad-Spectrum Antifungal Screening
In a broader screening, various novel pyrimidine derivatives were tested against fourteen different phytopathogenic fungi. The results were compared with several commercial fungicides, demonstrating the potential for this class of compounds to yield effective and broad-spectrum antifungal agents.[3]
Experimental Protocols
A detailed understanding of the methodologies used to evaluate the antifungal activity of these compounds is crucial for interpreting the data and designing future experiments.
In Vitro Antifungal Assay (Poison Plate Technique)
The in vitro antifungal activity of the synthesized pyrimidine derivatives is commonly assessed using the poison plate technique.[1]
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a desired concentration.
-
Media Preparation: The compound solution is then mixed with potato dextrose agar (PDA).
-
Inoculation: Mycelial discs (approximately 5 mm in diameter) are excised from a culture of the pathogenic fungus and placed in the center of the PDA plates containing the test compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific period.
-
Data Collection: The diameter of the fungal colony is measured, and the inhibition rate is calculated relative to a control plate containing only DMSO.
-
EC50 Determination: To determine the half-maximal effective concentration (EC50), a series of concentrations of the test compound are used, and the data is analyzed using a suitable statistical method.
References
- 1. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 2. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Difluoromethoxylation Reagents for Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethoxy (OCF2H) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Pyrimidine rings are a cornerstone of many pharmaceuticals, and their difluoromethoxylation is of high interest. This guide provides an objective comparison of synthetic strategies for producing difluoromethoxylated pyrimidines, supported by available experimental data.
Method 1: Cyclocondensation using α-(Difluoromethoxy)ketone Building Blocks
This well-established method involves the construction of the pyrimidine ring from a difluoromethoxylated precursor. Specifically, 2-(difluoromethoxy)-1-phenylethan-1-one can be used as a key building block. This ketone first reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. Subsequent cyclocondensation of this intermediate with various amidines yields the desired difluoromethoxylated pyrimidines.
Data Presentation
The following table summarizes the isolated yields of various difluoromethoxylated pyrimidines synthesized using the α-(difluoromethoxy)ketone building block approach[1].
| Entry | Amidines | Product | Yield (%) |
| 1 | Benzamidine hydrochloride | 4-(Difluoromethoxy)-2,6-diphenylpyrimidine | 75 |
| 2 | 4-Methylbenzamidine hydrochloride | 4-(Difluoromethoxy)-6-phenyl-2-(p-tolyl)pyrimidine | 72 |
| 3 | 4-Methoxybenzamidine hydrochloride | 4-(Difluoromethoxy)-2-(4-methoxyphenyl)-6-phenylpyrimidine | 68 |
| 4 | 4-Chlorobenzamidine hydrochloride | 2-(4-Chlorophenyl)-4-(difluoromethoxy)-6-phenylpyrimidine | 78 |
| 5 | Acetamidine hydrochloride | 4-(Difluoromethoxy)-2-methyl-6-phenylpyrimidine | 55 |
| 6 | Guanidine hydrochloride | 2-Amino-4-(difluoromethoxy)-6-phenylpyrimidine | 62 |
Experimental Protocol
Synthesis of the Enaminone Intermediate: A mixture of 2-(difluoromethoxy)-1-phenylethan-1-one (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) is heated at 80 °C for 2 hours. After cooling to room temperature, the excess DMF-DMA is removed under reduced pressure to yield the crude enaminone, which is used in the next step without further purification.
Synthesis of Difluoromethoxylated Pyrimidines: To a solution of the crude enaminone (1.0 eq) in a suitable solvent such as ethanol, the respective amidine hydrochloride (1.2 eq) and a base (e.g., sodium ethoxide, 1.5 eq) are added. The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled, and the solvent is evaporated. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired difluoromethoxylated pyrimidine.
Experimental Workflow
Caption: Workflow for pyrimidine synthesis via cyclocondensation.
Method 2: Direct C-H Difluoromethoxylation via Photoredox Catalysis
An emerging and alternative strategy for the synthesis of difluoromethoxylated (hetero)arenes is the direct C-H functionalization through photoredox catalysis. This method avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of the OCF2H group. A novel redox-active N-(difluoromethoxy)benzotriazole salt has been reported as an effective difluoromethoxylating reagent for a range of arenes and heteroarenes. While specific data for pyrimidine substrates is limited in the initial reports, this method represents a conceptually different and potentially more atom-economical approach.
Reagent and Conceptual Approach
The key reagent for this transformation is a redox-active N-(difluoromethoxy)benzotriazole salt. The reaction proceeds via the generation of a difluoromethoxy radical under visible-light photoredox conditions. This radical can then engage in a C-H functionalization of the (hetero)arene substrate.
General Experimental Protocol (Prophetic for Pyrimidines)
In a typical reaction, the pyrimidine substrate (1.0 eq), the N-(difluoromethoxy)benzotriazole salt (1.5 eq), and a photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%) would be dissolved in a suitable degassed solvent (e.g., acetonitrile). The reaction mixture would then be irradiated with visible light (e.g., blue LEDs) at room temperature until completion. The product would be isolated and purified using standard chromatographic techniques.
Logical Relationship of the Photoredox Cycle
Caption: Proposed photoredox cycle for C-H difluoromethoxylation.
Comparison Summary
| Feature | Method 1: α-(Difluoromethoxy)ketone Building Block | Method 2: Direct C-H Difluoromethoxylation |
| Approach | Ring construction from a difluoromethoxylated precursor. | Direct functionalization of a pre-existing pyrimidine ring. |
| Substrate Scope | Dependent on the availability of various amidines. | Potentially broad, applicable to complex pyrimidine derivatives. |
| Atom Economy | Lower, as the pyrimidine ring is constructed in the reaction. | Higher, as it involves a direct C-H bond functionalization. |
| Selectivity | The position of the difluoromethoxy group is pre-determined by the building block. | Regioselectivity can be a challenge and may yield mixtures of isomers. |
| Data Availability | Quantitative yield data is available for a range of pyrimidine products.[1] | Limited specific data for pyrimidine substrates. |
| Reagent Availability | The α-(difluoromethoxy)ketone may require multi-step synthesis. | The specialized N-(difluoromethoxy)benzotriazole salt is a novel reagent. |
Conclusion
For researchers requiring reliable and well-documented synthesis of specific difluoromethoxylated pyrimidines, the α-(difluoromethoxy)ketone building block approach offers a robust and predictable method with good to high yields. The direct C-H difluoromethoxylation via photoredox catalysis represents a cutting-edge and potentially more versatile strategy, particularly for late-stage functionalization. However, further research is needed to establish its broader applicability and selectivity for a wide range of pyrimidine substrates. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired stage of the OCF2H group introduction in the overall synthetic sequence.
References
Benchmarking the synthesis of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine against alternative intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of synthetic routes to 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine, a key intermediate in the development of various agrochemicals and pharmaceuticals. We present a comparative study of two primary synthetic pathways, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most efficient and practical route for your research and development needs.
Introduction
This compound is a valuable building block in medicinal and agricultural chemistry. The introduction of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. Consequently, the development of efficient and scalable synthetic routes to this intermediate is of paramount importance. This guide evaluates two distinct synthetic strategies: a direct approach via the difluoromethoxylation of a barbituric acid derivative and a stepwise approach involving a dichlorinated pyrimidine intermediate.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, providing a side-by-side comparison of their performance metrics.
| Parameter | Route 1: Direct Difluoromethoxylation | Route 2: Stepwise Approach via Dichloro-intermediate |
| Starting Material | 2-Thiobarbituric Acid | Diethyl Malonate and Thiourea |
| Key Intermediates | 2-Methylthiobarbituric Acid | 4,6-Dihydroxy-2-(methylthio)pyrimidine, 4,6-Dichloro-2-(methylthio)pyrimidine |
| Overall Yield | ~45-55% (calculated from individual step yields) | Not fully established due to unoptimized final step |
| Number of Steps | 2 | 3 |
| Key Reagents | Methyl Bromide/Sulfate, Monochlorodifluoromethane, Base | Sodium Methoxide, Phosphorus Oxychloride, Difluoromethoxy source |
| Reaction Conditions | High pressure for methylation, controlled temperature for difluoromethoxylation | Reflux, inert atmosphere for chlorination |
| Advantages | More direct route, potentially fewer purification steps | Utilizes readily available starting materials |
| Disadvantages | Use of gaseous and potentially hazardous reagents (methyl bromide, monochlorodifluoromethane) | Final step not well-documented for this specific substrate, potentially lower overall yield |
Experimental Protocols
Route 1: Direct Difluoromethoxylation
This route involves the methylation of 2-thiobarbituric acid followed by direct difluoromethoxylation.
Step 1: Synthesis of 2-Methylthiobarbituric Acid
-
Procedure: A suspension of an alkali or alkaline earth metal salt of 2-thiobarbituric acid in water is reacted with methyl bromide at a pressure of 1.5 to 5 bar and a temperature of 20 to 80 °C.[1] For example, a suspension of the sodium salt of 2-thiobarbituric acid in water can be heated to 45°C in a pressure vessel, and methyl bromide is introduced. The reaction is maintained for several hours. The resulting white crystalline product, 2-methylthiobarbituric acid, is filtered, washed with water and acetone, and dried under vacuum.[1]
-
Yield: High yields of over 90% with high purity have been reported for this step.[1]
Step 2: Synthesis of this compound
-
Procedure: 2-Methylthiobarbituric acid is reacted with monochlorodifluoromethane in an inert solvent such as dioxane in the presence of a base (e.g., sodium hydroxide or potassium hydroxide).[2] In a typical procedure, a portion of the base is initially charged, followed by the simultaneous introduction of the remaining base and monochlorodifluoromethane gas. This two-stage reaction helps to control the exothermicity and improve the yield.[2] The reaction mixture is then worked up by filtering the inorganic salts, separating the organic layer, and removing the solvent. The crude product is purified by distillation under reduced pressure.[2]
-
Yield: A yield of 57.7% for this step has been reported.[2]
Route 2: Stepwise Approach via Dichloro-intermediate
This proposed route proceeds through the formation of a dichlorinated pyrimidine intermediate.
Step 1: Synthesis of 4,6-Dihydroxy-2-(methylthio)pyrimidine
-
Procedure: This intermediate can be synthesized by the condensation of thiourea and diethyl malonate in the presence of a base like sodium ethoxide or sodium methoxide. The resulting 2-thiobarbituric acid is then methylated. For the initial condensation, thiourea and diethyl malonate are refluxed in an ethanolic solution of sodium ethoxide.[3] The resulting salt is then methylated, for instance, using dimethyl sulfate in a basic aqueous solution.
Step 2: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine
-
Procedure: 4,6-Dihydroxy-2-(methylthio)pyrimidine is chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl3), often in the presence of a base like N,N-dimethylaniline or a hindered amine.[4] The reaction is typically carried out by heating the mixture under reflux. The product can be isolated by extraction into an organic solvent.[4]
Step 3 (Proposed): Synthesis of this compound
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described above.
Caption: Synthetic workflow for Route 1: Direct Difluoromethoxylation.
Caption: Synthetic workflow for Route 2: Stepwise Approach via Dichloro-intermediate.
Conclusion
Both synthetic routes present viable options for the synthesis of this compound.
Route 1 offers a more direct pathway with a well-documented final step and a good reported yield. However, it requires handling of gaseous reagents under pressure, which may necessitate specialized equipment.
Route 2 utilizes more common laboratory reagents and reaction conditions for the initial steps. The main challenge lies in the optimization of the final double nucleophilic substitution, for which a detailed protocol is not yet established. Further research is required to determine the feasibility and efficiency of this final conversion.
The choice between these routes will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the willingness to undertake process development for the final step of Route 2. This guide provides the foundational information to make an informed decision and to proceed with the synthesis of this important fluorinated pyrimidine intermediate.
References
- 1. EP0411276A2 - Process for preparation of 2-(Methylthio)-barbituric acid - Google Patents [patents.google.com]
- 2. US5071982A - Process for producing a 4,6-bis(difluoromethoxy)-2-alkylthiopyrimidine - Google Patents [patents.google.com]
- 3. 2-Thiobarbituric acid synthesis - chemicalbook [chemicalbook.com]
- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
Cost-benefit analysis of different synthetic pathways for 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-benefit analysis of two synthetic pathways for the production of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on reaction efficiency, cost of starting materials, and overall process viability to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The introduction of the difluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide outlines and compares two potential synthetic routes to this valuable building block.
Pathway 1: Direct Difluoromethoxylation of 2-Methylthiobarbituric Acid
This pathway, detailed in US Patent 5071982A, involves the direct difluoromethoxylation of 2-methylthiobarbituric acid (which exists in tautomeric equilibrium with 4,6-dihydroxy-2-(methylthio)pyrimidine) using monochlorodifluoromethane (Freon 22).
A Comparative Guide to Pyrimidine Synthesis: An Environmental Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidines, fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds, has evolved significantly. This guide provides an objective comparison of traditional and modern pyrimidine synthesis methods, with a focus on their environmental impact. By presenting quantitative data, detailed experimental protocols, and clear visualizations, we aim to equip researchers with the information needed to select the most efficient and sustainable synthetic routes.
Data Presentation: A Quantitative Comparison of Synthesis Methods
The following table summarizes key quantitative metrics for a selection of pyrimidine synthesis methods. These metrics provide a snapshot of the environmental footprint of each approach, considering factors such as reaction efficiency, waste generation, and energy consumption.
| Method | Key Reagents | Catalyst/Conditions | Solvent | Time | Temp. (°C) | Yield (%) | Atom Economy (%) | E-Factor |
| Classical Methods | ||||||||
| Pinner Synthesis | Amidine, β-Ketoester | Acid catalyst (e.g., HCl) | Ethanol | 3-8 h | Reflux | 60-90 | ~85% | ~5-10 |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid catalyst (e.g., HCl) | Ethanol | 3-12 h | Reflux | 40-80 | ~92% | ~4-8 |
| Modern "Green" Methods | ||||||||
| Microwave-Assisted | Aldehyde, β-Ketoester, Urea/Thiourea | Catalyst (e.g., Yb(OTf)₃), Solvent-free | None | 2-15 min | 100-120 | 85-98 | >95% | <1 |
| Ultrasound-Assisted | Chalcone, Thiourea | None | Ethanol | 20-40 min | RT | 90-97 | >95% | ~1-3 |
| Multicomponent (Iridium-catalyzed) | Amidine, Alcohols | PN5P-Ir pincer complex | Toluene | Not Specified | 150 | Up to 93 | >90% | <2 |
| Ball-Milling | Aldehyde, Malononitrile, Thiourea | Catalyst-free, Solvent-free | None | 30-60 min | RT | 92-98 | >98% | <0.5 |
Note: Atom Economy and E-Factor are calculated based on representative reactions and may vary depending on the specific substrates and reaction conditions. Atom economy is the measure of the efficiency of a chemical reaction in converting reactants to the desired product.[1][2] The E-Factor is the ratio of the mass of waste to the mass of the desired product.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and adaptation in your own research.
Classical Method: Pinner Pyrimidine Synthesis
This protocol describes the synthesis of a 2,4-disubstituted pyrimidine via the Pinner reaction.
Reagents:
-
Acetamidine hydrochloride (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Sodium ethoxide (10 mmol)
-
Anhydrous ethanol (50 mL)
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (10 mmol) in anhydrous ethanol (20 mL) under an inert atmosphere.
-
To this solution, add acetamidine hydrochloride (10 mmol) and stir the mixture at room temperature for 15 minutes.
-
Slowly add ethyl acetoacetate (10 mmol) to the reaction mixture.
-
The mixture is then refluxed for 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is neutralized with dilute hydrochloric acid, leading to the precipitation of the crude product.
-
The solid product is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the pure pyrimidine derivative.[4][5][6]
Green Method: Microwave-Assisted Biginelli Reaction (Solvent-Free)
This protocol outlines a rapid and efficient solvent-free synthesis of a dihydropyrimidinone using microwave irradiation.[7][8][9]
Reagents:
-
Benzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (1 mol%)
Procedure:
-
In a microwave-safe vessel, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and Yb(OTf)₃ (1 mol%).
-
The mixture is irradiated in a microwave reactor at 120°C for 5-10 minutes.[7] The reaction progress can be monitored by TLC.
-
After completion, the reaction vessel is cooled to room temperature.
-
The solid product is washed with cold water and then recrystallized from ethanol to afford the pure dihydropyrimidinone.[8]
Green Method: Ultrasound-Assisted Synthesis
This protocol details the synthesis of pyrimidine-2-thione derivatives from chalcones and thiourea under ultrasonic irradiation.[10]
Reagents:
-
Chalcone derivative (5 mmol)
-
Thiourea (5 mmol)
-
Potassium hydroxide (catalytic amount)
-
Ethanol (20 mL)
Procedure:
-
In a flask, dissolve the chalcone derivative (5 mmol) and thiourea (5 mmol) in ethanol (20 mL).
-
Add a catalytic amount of potassium hydroxide to the mixture.
-
The flask is then placed in an ultrasonic bath and irradiated at room temperature for 20-30 minutes.[10]
-
Reaction completion is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent yields the pure pyrimidine-2-thione derivative.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key biological pathways for pyrimidine synthesis and a general experimental workflow.
Caption: De Novo Pyrimidine Biosynthesis Pathway.[11][12][13][14][15]
Caption: Pyrimidine Salvage Pathway.[16][17][18][19]
Caption: General Experimental Workflow for Pyrimidine Synthesis.
References
- 1. primescholars.com [primescholars.com]
- 2. Atom economy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. studylib.net [studylib.net]
- 8. asianpubs.org [asianpubs.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pyrimidine ribonucleotide salvage pathways | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. thesciencenotes.com [thesciencenotes.com]
Safety Operating Guide
Proper Disposal of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine was not located. The following guidance is based on the general principles for the safe handling and disposal of halogenated heterocyclic compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations. This compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.[1]
The proper disposal of this compound, a halogenated pyrimidine derivative, is crucial for maintaining laboratory safety and environmental protection. Due to its chemical structure, which includes difluoromethoxy groups (making it a halogenated organic compound) and a methylthio group, it requires specialized disposal procedures. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is not permissible for this class of chemicals.[1]
Immediate Safety and Handling
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield if there is a risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with halogenated organic compounds.[1] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure.[1] |
| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust or aerosols are generated.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound should be a systematic process to ensure safety and compliance.
-
Waste Identification and Segregation:
-
Treat all waste containing this compound, including contaminated materials like gloves, wipes, and chromatography media, as hazardous waste.[1]
-
This compound falls into the category of halogenated organic waste due to the presence of fluorine.[1][2]
-
It is critical to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[1][3]
-
-
Container Selection and Labeling:
-
Use a designated, compatible, and properly sealed hazardous waste container.[1][2] Plastic containers are often preferred to minimize the risk of breakage.[1]
-
Clearly label the waste container with "Hazardous Waste."[1] The label must include the full chemical name, "this compound," and the approximate quantity or concentration.[1] Avoid using abbreviations or chemical formulas.
-
Include the date of waste generation and the contact information of the principal investigator or responsible personnel.[1]
-
-
Waste Accumulation and Storage:
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent that can effectively remove the chemical residue.[1][3]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as halogenated hazardous waste.[1]
-
After triple-rinsing and allowing it to air-dry, and with all labels defaced, the container may be disposed of as regular trash, although institutional policies may vary.[1]
-
-
Arranging for Pickup and Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Methods
The ultimate disposal of this compound will be handled by a licensed hazardous waste disposal facility. Common methods for the destruction of halogenated organic compounds include:
-
High-Temperature Incineration: This is a common and effective method for destroying halogenated organic waste. The process should be carried out in a specialized incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4]
-
Hazardous Waste Landfill: In some cases, solidified and stabilized waste may be sent to a specially designed hazardous waste landfill with environmental controls to prevent leaching.[5]
It is the responsibility of the waste generator to ensure that the disposal company is licensed and follows all regulatory requirements for the treatment of hazardous chemical waste.
References
Essential Safety and Operational Guide for 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine
This document provides crucial safety protocols, handling procedures, and disposal plans for 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine, tailored for researchers, scientists, and drug development professionals. The information herein is compiled to ensure the safety of laboratory personnel and the integrity of research activities.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C8H6F4N2O2S |
| Molecular Weight | 286.21 g/mol |
| CAS Number | Not available |
Hazard Analysis and Personal Protective Equipment (PPE)
| Hazard Category | Potential Risks | Mandatory Personal Protective Equipment (PPE) |
| Inhalation | May cause respiratory irritation.[1] | Work in a certified chemical fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge if engineering controls are insufficient or during spill cleanup. |
| Skin Contact | May cause skin irritation.[1] Halogenated compounds can be absorbed through the skin. | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. |
| Eye Contact | May cause serious eye irritation.[1] | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn when there is a significant risk of splashing. |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
| Chronic Exposure | The toxicological properties have not been fully investigated.[2] Long-term exposure to some organofluorine compounds may have adverse health effects.[3][4] | Adhere strictly to all handling procedures to minimize exposure. |
Operational Protocol: Step-by-Step Handling Procedure
Adherence to a structured workflow is paramount to minimize exposure and ensure operational safety.
1. Preparation:
-
Review Safety Information: Before handling, thoroughly review this guide and any available Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.
-
Engineering Controls: Ensure a chemical fume hood is operational and certified.
-
Spill Kit: Have a spill kit readily available, containing absorbent materials appropriate for organic compounds.
2. Handling:
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure.
-
Reaction Setup: Use appropriate glassware and equipment. If the compound is sensitive, conduct the reaction under an inert atmosphere.
3. Post-Reaction and Cleanup:
-
Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. A bleach solution can be effective for oxidizing residual thioethers.[5][6]
-
Work Area Cleaning: Clean the work area in the fume hood thoroughly.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for disposal. For large spills, evacuate the area and contact emergency services.
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
Waste Segregation and Collection:
| Waste Type | Segregation Protocol |
| Solid Waste | Collect in a designated, sealed, and clearly labeled container. Include contaminated PPE (gloves, etc.). |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled container for halogenated organic waste. Do not mix with non-halogenated waste to avoid higher disposal costs.[2][7][8] |
| Sharps | Any contaminated needles or sharp objects must be placed in a designated sharps container. |
Disposal Workflow:
-
Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.[2][9][10]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain.[7][10]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
